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  • Product: 3-(3-Bromobenzenesulfonyl)azetidine
  • CAS: 1785623-39-3

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on the Molecular Weight and Exact Mass of 3-(3-Bromobenzenesulfonyl)azetidine

Executive Summary In modern drug discovery, the azetidine ring is a highly sought-after structural motif, frequently deployed as a bioisostere for morpholines or piperidines to improve metabolic stability and lower lipop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the azetidine ring is a highly sought-after structural motif, frequently deployed as a bioisostere for morpholines or piperidines to improve metabolic stability and lower lipophilicity. When functionalized with a bromobenzenesulfonyl group, as seen in 3-(3-Bromobenzenesulfonyl)azetidine , the molecule becomes a versatile building block. The bromine atom serves as a robust handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

Because this building block is utilized in complex, multi-step synthetic workflows, precise analytical tracking is strictly required. This whitepaper provides a comprehensive breakdown of the molecular weight, exact mass calculations, and the self-validating high-resolution mass spectrometry (HRMS) protocols required to verify the structural integrity of 3-(3-Bromobenzenesulfonyl)azetidine.

Chemical Identity and Structural Significance

The structural framework of 3-(3-Bromobenzenesulfonyl)azetidine consists of a strained four-membered nitrogen heterocycle (azetidine) linked via a sulfonyl bridge to a 3-bromophenyl group. The baseline physicochemical properties are summarized below.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 3-(3-Bromobenzenesulfonyl)azetidine
CAS Number 1785623-39-3[1]
Molecular Formula C9H10BrNO2S[2]
Molecular Weight 276.15 g/mol [1]
Monoisotopic Mass (Exact Mass) 274.96156 Da[3]

Theoretical Mass Calculation and Isotopic Distribution

The distinction between Molecular Weight (MW) and Exact Mass is critical for analytical validation.

  • Molecular Weight (276.15 g/mol ): Calculated using the standard atomic weights of the elements, which account for the natural abundance of all isotopes[1].

  • Exact Mass (274.96156 Da): Calculated using the mass of the most abundant, stable isotope of each element (e.g., 12 C, 1 H, 79 Br, 14 N, 16 O, 32 S)[3].

In mass spectrometry, the presence of the bromine atom creates a highly diagnostic isotopic signature. Bromine naturally exists as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio (50.69% and 49.31%, respectively). When ionized via protonation to form the [M+H]+ ion, this generates a distinct doublet separated by approximately 1.998 Da.

Table 2: Isotopic Mass Distribution for the [M+H]+ Ion
Isotope TargetExact m/zRelative AbundanceDiagnostic Feature
79 Br (Base Peak) 275.9688100.0%Primary target mass
81 Br 277.9668~97.3%Confirms monobromination
13 C ( 79 Br) 276.9722~10.0%Carbon backbone validation

Synthetic Pathway and Mass Tracking

During the synthesis of 3-(3-Bromobenzenesulfonyl)azetidine, tracking the mass shift from the starting materials to the product ensures that the nucleophilic substitution was successful. The coupling of 3-bromobenzenesulfonyl chloride with azetidine results in the elimination of hydrochloric acid (HCl).

Workflow A 3-Bromobenzenesulfonyl Chloride C6H4BrClO2S (MW: 255.50) C Nucleophilic Substitution (-HCl) A->C B Azetidine C3H7N (MW: 57.09) B->C D 3-(3-Bromobenzenesulfonyl)azetidine C9H10BrNO2S (MW: 276.15) C->D

Caption: Synthetic mass tracking for the formation of 3-(3-Bromobenzenesulfonyl)azetidine.

Analytical Workflows for Mass Validation: HRMS

To definitively confirm the exact mass of the synthesized compound, High-Resolution Mass Spectrometry (HRMS) must be employed. The following methodology is designed as a self-validating system , utilizing causality-driven parameter selection to prevent sample degradation and ensure sub-5 ppm mass accuracy.

Step-by-Step HRMS Methodology

Step 1: Sample Preparation

  • Action: Dilute the synthesized 3-(3-Bromobenzenesulfonyl)azetidine to a final concentration of 1 µg/mL in a solvent matrix of 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton donor, ensuring the complete protonation of the weakly basic azetidine nitrogen. This maximizes the yield of [M+H]+ ions during electrospray ionization (ESI).

Step 2: Electrospray Ionization (ESI+)

  • Action: Introduce the sample into the ESI source with a capillary voltage of 3.0–3.5 kV and a desolvation temperature of 250°C.

  • Causality: ESI is a "soft" ionization technique. Maintaining a moderate desolvation temperature prevents the in-source thermal degradation or ring-opening of the highly strained 4-membered azetidine ring, ensuring the intact molecular ion is transmitted to the mass analyzer.

Step 3: High-Resolution Mass Analysis

  • Action: Analyze the ions using an Orbitrap or Time-of-Flight (TOF) mass spectrometer set to a resolving power of at least 70,000 FWHM. Introduce a lock mass (e.g., Leucine Enkephalin, m/z 556.2766) continuously during the run.

  • Causality: High resolution is strictly required to differentiate the target compound's isotopic fine structure (e.g., distinguishing the 34 S isotope from the 13 C 2​ isotope). The lock mass creates a self-validating system, correcting for instrumental drift in real-time and guaranteeing a mass accuracy error of < 5 ppm.

Step 4: Data Processing and Isotopic Validation

  • Action: Extract the ion chromatograms (EIC) for m/z 275.9688 and 277.9668. Verify that the intensity ratio of these two peaks is approximately 1:1.

  • Causality: The natural abundance of 79 Br to 81 Br is nearly equal. Observing this exact doublet separated by ~1.998 Da is definitive proof that the bromine atom was successfully retained during the synthetic coupling step, ruling out debromination side reactions.

HRMSLogic Ion [M+H]+ Ionization C9H11BrNO2S+ Br79 79Br Isotope m/z 275.9688 Ion->Br79 Br81 81Br Isotope m/z 277.9668 Ion->Br81 Validation Mass Error < 5 ppm 1:1 Isotope Ratio Br79->Validation Br81->Validation

Caption: Logical workflow for HRMS isotopic validation of the brominated azetidine derivative.

References

Sources

Exploratory

A Technical Guide to the Pharmacokinetic Profiling of 3-(3-Bromobenzenesulfonyl)azetidine Analogs

Introduction: The Azetidine Scaffold in Modern Drug Discovery The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2][3][4] Its unique struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2][3][4] Its unique structural constraints, including high ring strain and a sp3-rich character, confer favorable physicochemical and pharmacokinetic properties to parent molecules.[1] These properties often translate into improved solubility, metabolic stability, and receptor selectivity, making azetidine-containing compounds highly attractive for drug development.[1] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine motif, underscoring its therapeutic significance.[1]

This guide focuses on a specific class of these promising molecules: 3-(3-Bromobenzenesulfonyl)azetidine analogs . The incorporation of the 3-bromobenzenesulfonyl group introduces further complexity and potential for tailored pharmacological activity. The bromine atom can serve as a key interaction point with biological targets and offers a site for further synthetic modification.[5] Understanding the pharmacokinetic profile—the journey of a drug through the body, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME)—is paramount for the successful progression of these analogs from discovery to clinical candidates.[6][7]

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the pharmacokinetic properties of novel 3-(3-Bromobenzenesulfonyl)azetidine analogs. It is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating assessment of drug-like properties.

I. Absorption: Crossing the Biological Barriers

A compound's ability to be absorbed into the systemic circulation is the first critical step towards therapeutic efficacy, particularly for orally administered drugs. The assessment of absorption involves evaluating its permeability across biological membranes and its potential as a substrate for efflux transporters.

A. Membrane Permeability

The ability of a compound to pass through the intestinal epithelium is a key determinant of its oral bioavailability. Two widely adopted in vitro models for predicting intestinal permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[6]

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that models passive, transcellular intestinal absorption.[6] It provides a rapid assessment of a compound's lipophilicity and its ability to diffuse across a lipid membrane.

Experimental Protocol: PAMPA

  • Preparation of the PAMPA sandwich: A 96-well filter plate is coated with a solution of a lipid mixture (e.g., 2% lecithin in dodecane) to form an artificial membrane. This plate is then placed on top of a 96-well acceptor plate containing a buffer solution (e.g., phosphate-buffered saline [PBS] at pH 7.4).

  • Compound Preparation: The 3-(3-Bromobenzenesulfonyl)azetidine analogs are dissolved in a suitable buffer (e.g., PBS at pH 5.0 to mimic the acidic environment of the upper intestine) to a final concentration of 100-200 µM.

  • Assay Initiation: The compound solutions are added to the donor wells of the filter plate.

  • Incubation: The PAMPA sandwich is incubated at room temperature for 4-16 hours.

  • Quantification: After incubation, the concentrations of the compound in the donor and acceptor wells are determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The effective permeability (Pe) is calculated using the following equation:

    where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A(t)] is the compound concentration in the acceptor well at time t, and [C_equilibrium] is the concentration at equilibrium.

2. Caco-2 Cell Permeability Assay

The Caco-2 cell permeability assay is considered the industry standard for in vitro prediction of intestinal absorption.[6] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. This assay can assess both passive diffusion and active transport mechanisms.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).

  • Permeability Assessment (Apical to Basolateral): The culture medium in the apical (upper) chamber is replaced with a transport buffer containing the test compound (e.g., 10 µM). The basolateral (lower) chamber contains the same buffer without the compound. Samples are taken from the basolateral chamber at various time points (e.g., 30, 60, 90, and 120 minutes).

  • Efflux Assessment (Basolateral to Apical): To assess active efflux, the experiment is reversed. The compound is added to the basolateral chamber, and samples are taken from the apical chamber. The P-glycoprotein (P-gp) inhibitor verapamil can be included to confirm if the compound is a P-gp substrate.

  • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp): The Papp is calculated using the following equation:

    where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Data Interpretation for Permeability Assays

Permeability Classification PAMPA Pe (10⁻⁶ cm/s) Caco-2 Papp (10⁻⁶ cm/s) Expected Human Absorption
High> 10> 10> 85%
Medium1 - 101 - 1020% - 85%
Low< 1< 1< 20%
B. Visualization of the Absorption Workflow

Absorption_Workflow cluster_Permeability Permeability Assessment cluster_Efflux Efflux Potential PAMPA PAMPA Assay Permeability_Data Permeability_Data PAMPA->Permeability_Data Pe value Caco2 Caco-2 Assay Caco2_Efflux Bidirectional Caco-2 (with/without inhibitors) Caco2->Caco2_Efflux Caco2->Permeability_Data Papp (A-B) Efflux_Ratio Efflux_Ratio Caco2_Efflux->Efflux_Ratio Papp (B-A) / Papp (A-B) Compound 3-(3-Bromobenzenesulfonyl) azetidine Analog Compound->PAMPA Compound->Caco2

Caption: Workflow for in vitro assessment of intestinal absorption.

II. Distribution: Reaching the Target

Once absorbed, a drug distributes throughout the body via the systemic circulation. The extent of distribution is influenced by its binding to plasma proteins and its ability to penetrate tissues.

A. Plasma Protein Binding (PPB)

The binding of drugs to plasma proteins, primarily albumin, is a critical factor affecting their pharmacokinetic and pharmacodynamic properties.[6] Only the unbound (free) fraction of the drug is available to interact with its target and to be metabolized and excreted.[6]

Experimental Protocol: Equilibrium Dialysis

  • Apparatus Setup: A 96-well equilibrium dialysis apparatus is used, with each well divided into two chambers by a semi-permeable membrane that allows the passage of small molecules but not proteins.

  • Procedure: One chamber (the plasma side) is filled with plasma (human, rat, or mouse), and the other chamber (the buffer side) is filled with PBS. The test compound is added to the plasma side.

  • Incubation: The plate is sealed and incubated at 37°C with gentle shaking for 4-24 hours to allow equilibrium to be reached.

  • Sampling: After incubation, samples are taken from both the plasma and buffer chambers.

  • Quantification: The concentration of the compound in both samples is determined by LC-MS/MS.

  • Calculation of Fraction Unbound (fu):

    where [C_buffer] is the concentration in the buffer chamber and [C_plasma] is the concentration in the plasma chamber at equilibrium.

Data Interpretation for Plasma Protein Binding

Binding Classification Fraction Unbound (fu) Implication
High Binding< 0.01 (< 1%)Low free drug concentration, potential for drug-drug interactions.
Moderate Binding0.01 - 0.1 (1% - 10%)
Low Binding> 0.1 (> 10%)High free drug concentration, potentially higher efficacy but also faster clearance.

III. Metabolism: Biotransformation and Clearance

Metabolism is the process by which the body chemically modifies drugs, typically to facilitate their excretion. The liver is the primary site of drug metabolism, mediated largely by the cytochrome P450 (CYP) enzyme system. The bromobenzenesulfonyl moiety in the target analogs may be susceptible to oxidative metabolism.[8][9][10]

A. Metabolic Stability

Assessing the metabolic stability of a compound in vitro provides an early indication of its likely in vivo clearance. Liver microsomes or hepatocytes are commonly used for these assays.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture Preparation: A reaction mixture is prepared containing liver microsomes (human, rat, or mouse), a NADPH-regenerating system (to support CYP activity), and a buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Assay Initiation: The test compound (e.g., 1 µM final concentration) is added to the pre-warmed reaction mixture.

  • Time-course Incubation: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the proteins.

  • Quantification: The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this plot gives the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated:

Data Interpretation for Metabolic Stability

Stability Classification In Vitro t½ (minutes) Predicted In Vivo Clearance
High> 60Low
Moderate15 - 60Moderate
Low< 15High
B. Metabolite Identification

Identifying the major metabolites of a compound is crucial for understanding its clearance pathways and for assessing the potential for the formation of active or toxic metabolites. This is typically done using high-resolution mass spectrometry (HRMS). The bromobenzene moiety, for example, is known to be metabolized to various phenolic and catechol derivatives.[10][11]

C. Visualization of the Metabolic Pathway Assessment

Metabolism_Workflow cluster_Stability Metabolic Stability cluster_Identification Metabolite Identification Compound 3-(3-Bromobenzenesulfonyl) azetidine Analog Microsomes Liver Microsomes + NADPH Compound->Microsomes Hepatocytes Hepatocytes Compound->Hepatocytes LCMS_Analysis LC-MS/MS Quantification Microsomes->LCMS_Analysis Time-course sampling HRMS High-Resolution MS Analysis Hepatocytes->HRMS Incubate and analyze Hepatocytes->LCMS_Analysis Time-course sampling Metabolite_Profile Metabolite_Profile HRMS->Metabolite_Profile Identify metabolic soft spots Stability_Data Stability_Data LCMS_Analysis->Stability_Data Calculate t½ and CLint

Caption: Workflow for in vitro metabolism studies.

IV. Excretion: The Final Elimination

Excretion is the process by which a drug and its metabolites are removed from the body. The primary routes of excretion are via the kidneys (renal excretion) and the liver (biliary excretion). While in vitro models for excretion are less predictive than those for other ADME properties, in vivo studies in animal models are essential for a complete understanding of a compound's disposition.

V. In Vivo Pharmacokinetic Studies

Following promising in vitro ADME data, in vivo pharmacokinetic studies in animal models (e.g., mice or rats) are conducted to understand the compound's behavior in a whole organism.[7]

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Dosing: A group of rodents (e.g., male Sprague-Dawley rats) is administered the test compound via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the compound in the plasma samples is determined using a validated LC-MS/MS method.[7]

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters using non-compartmental analysis.

Key In Vivo Pharmacokinetic Parameters

Parameter Description Significance
Cmax Maximum plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
Half-lifeThe time it takes for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit time.
Vd Volume of distributionThe apparent volume into which the drug distributes in the body.
F (%) BioavailabilityThe fraction of the orally administered dose that reaches the systemic circulation.

VI. Conclusion: Building a Comprehensive PK Profile

The systematic evaluation of the pharmacokinetic properties of 3-(3-Bromobenzenesulfonyl)azetidine analogs is a critical component of their development as potential therapeutic agents. By employing a tiered approach, from high-throughput in vitro assays to definitive in vivo studies, researchers can build a comprehensive understanding of a compound's ADME profile. This knowledge is essential for optimizing lead compounds, designing appropriate dosing regimens, and ultimately, increasing the probability of clinical success. The unique structural features of the azetidine ring and the bromobenzenesulfonyl moiety necessitate a thorough investigation to unlock their full therapeutic potential.

References

  • National Center for Biotechnology Information (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. Available at: [Link]

  • ResearchGate (2026). In-silico molecular docking, ADME study of new azetidin-2-one derivatives having imidazole moiety targeting cyclooxygenase-2 Enzyme. Available at: [Link]

  • Al Mustansiriyah Journal of Pharmaceutical Sciences (2026). In-silico molecular docking, ADME study of new azetidin-2-one derivatives having imidazole moiety targeting cyclooxygenase-2 Enzyme. Available at: [Link]

  • ResearchGate (2024). (PDF) In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity. Available at: [Link]

  • PubMed (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

  • Oncodesign (2026). In Vitro Pharmacology in Drug Discovery Assays, Techniques & ML Integration. Available at: [Link]

  • ResearchGate (n.d.). (PDF) In vitro models to determine the pharmacokinetic parameters. Available at: [Link]

  • PubMed (1994). Correlation of metabolism, covalent binding and toxicity for a series of bromobenzene derivatives using rat liver slices in vitro. Available at: [Link]

  • Sumitomo Chemical Analysis Service (n.d.). in vitro/vivo Pharmacokinetic Screening|Pharmaceuticals|Services. Available at: [Link]

  • National Center for Biotechnology Information (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Available at: [Link]

  • PubMed (1987). Metabolism of bromobenzene. Analytical chemical and structural problems associated with studies of the metabolism of a model aromatic compound. Available at: [Link]

  • American Chemical Society (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Available at: [Link]

  • PubMed (1985). Bromobenzene metabolism in vivo and in vitro. The mechanism of 4-bromocatechol formation. Available at: [Link]

  • American Chemical Society (2008). Azetidine Based Transition State Analogue Inhibitors of N-Ribosyl Hydrolases and Phosphorylases. Available at: [Link]

  • PubMed (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Available at: [Link]

  • ChemRxiv (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (2025). Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Available at: [Link]

  • Taylor & Francis (n.d.). Bromobenzene – Knowledge and References. Available at: [Link]

  • ResearchGate (2025). Azetidines of pharmacological interest | Request PDF. Available at: [Link]

  • Harvard DASH (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Available at: [Link]

  • ResearchGate (n.d.). Structures of some azetidine‐based drugs | Download Scientific Diagram. Available at: [Link]

  • PubMed (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Available at: [Link]

Sources

Foundational

Electronic Properties of the Sulfonylazetidine Moiety in 3-(3-Bromobenzenesulfonyl)azetidine: A Mechanistic Guide for Drug Design

The strategic incorporation of saturated, sp3-rich heterocycles is a cornerstone of modern medicinal chemistry, allowing drug developers to escape "flatland" and improve physicochemical properties[1]. Among these, the az...

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Author: BenchChem Technical Support Team. Date: April 2026

The strategic incorporation of saturated, sp3-rich heterocycles is a cornerstone of modern medicinal chemistry, allowing drug developers to escape "flatland" and improve physicochemical properties[1]. Among these, the azetidine ring serves as a highly versatile bioisostere. However, functionalizing the azetidine core at the C3 position with a strongly electron-withdrawing group—such as a 3-bromobenzenesulfonyl moiety—fundamentally alters its electronic landscape.

This technical guide provides an in-depth analysis of the electronic properties of 3-(3-Bromobenzenesulfonyl)azetidine, exploring the causality behind its conformational dynamics, its inductive push-pull system, and the self-validating experimental workflows required to characterize it.

Conformational and Hybridization Dynamics of the Azetidine Core

The azetidine ring is a highly strained four-membered heterocycle, possessing a ring strain energy of approximately 25.2 kcal/mol[2]. This severe geometric constraint forces the internal C-N-C bond angle to compress to ~93°, which significantly alters the hybridization of the nitrogen atom[2]. Unlike unstrained secondary amines, the nitrogen lone pair in azetidine resides in an orbital with increased s-character. This inherently stabilizes the electrons, modulating its basicity (unsubstituted pKa ~ 11.29) compared to larger, less strained rings like piperidine[2][3].

When substituted at the C3 position, the azetidine ring undergoes puckering (with a dihedral angle of ~29.7°) to relieve torsional strain[2]. The bulky 3-arylsulfonyl group preferentially adopts a pseudo-equatorial conformation. This spatial orientation is critical, as it minimizes steric clashes while establishing the optimal vector for the molecular dipole moment.

The Electronic Push-Pull System: Inductive Modulation

The defining electronic characteristic of 3-(3-Bromobenzenesulfonyl)azetidine is the profound inductive pull (-I effect) exerted by the sulfonyl group[4]. Because the -SO₂- moiety is separated from the azetidine nitrogen by two sp3 hybridized carbons, resonance effects are entirely absent. The electron withdrawal is purely inductive, propagating efficiently through the σ -bond framework[4].

This effect is further amplified by the 3-bromo substituent on the phenyl ring. According to the Hammett equation, a meta-bromo group possesses a substituent constant ( σm​ ) of +0.39[5][6]. This positive value indicates a strong electron-withdrawing nature driven by its electronegativity, which easily outcompetes its weak resonance donation (+R)[5][6].

Causality in Drug Design: By appending this highly electron-withdrawing arylsulfonyl group at C3, the pKa of the azetidine nitrogen is significantly depressed. In medicinal chemistry, this is a deliberate strategy to increase the fraction of the un-ionized drug at physiological pH (7.4)[3]. Lowering the basicity enhances passive membrane permeability and oral bioavailability without sacrificing the structural rigidity and low molecular weight of the azetidine core[3].

InductiveFlow N_Azetidine Azetidine Nitrogen (Electron Source) C3_Carbon C3 Carbon (Sigma Conduit) N_Azetidine->C3_Carbon Inductive Pull Sulfonyl Sulfonyl Group (-SO2-) (Strong -I Effect) C3_Carbon->Sulfonyl Strong -I Phenyl Phenyl Ring (Resonance/Inductive) Sulfonyl->Phenyl Electron Withdrawal Bromo meta-Bromo (-Br) (Hammett σ_m = +0.39) Phenyl->Bromo -I / +R Balance

Inductive electron flow from the azetidine nitrogen to the 3-bromophenyl moiety.

Quantitative Electronic Properties

The additive nature of these electronic effects can be summarized by comparing the target molecule to its unsubstituted precursors. The table below illustrates how stepwise functionalization modulates the core properties.

CompoundpKa (Azetidine N)Hammett σm​ Ring Strain (kcal/mol)Primary Electronic Effect
Azetidine ~11.29N/A~25.2Base Reference
3-(Benzenesulfonyl)azetidine ~8.5 - 9.00.00~25.2Strong -I from SO₂
3-(3-Bromobenzenesulfonyl)azetidine ~8.0 - 8.5+0.39~25.2Enhanced -I from Br
Self-Validating Experimental Protocols

To empirically quantify these electronic properties, rigorous analytical workflows must be employed. The following protocols are designed with internal controls to ensure self-validation and data integrity.

Protocol A: Potentiometric pKa Determination

Objective: To measure the macroscopic ionization constant of the azetidine nitrogen, reflecting the magnitude of the inductive pull.

  • Preparation : Dissolve 2.0 mg of 3-(3-Bromobenzenesulfonyl)azetidine in 10 mL of a 0.15 M KCl aqueous solution. The KCl maintains a constant ionic strength, which is critical for reproducible thermodynamic measurements. If the compound exhibits poor aqueous solubility, utilize a customized cosolvent system (e.g., 10-30% Methanol/Water) and extrapolate the results to 0% cosolvent using the Yasuda-Shedlovsky method.

  • Environmental Control : Maintain the solution at exactly 25.0 ± 0.1 °C under a continuous nitrogen atmosphere. Causality: Nitrogen purging prevents the absorption of atmospheric CO₂, which would form carbonic acid and artificially skew the titration curve.

  • Execution : Titrate the solution using standardized 0.1 M KOH, recording the pH after each 0.01 mL addition using a precisely calibrated glass electrode.

  • Validation : Perform a blank titration of the solvent background. Calculate the pKa using the Henderson-Hasselbalch equation. The inflection point of the first derivative of the titration curve corresponds to the exact pKa.

Protocol B: Cyclic Voltammetry (CV) for Reduction Potential

Objective: To quantify the electron-accepting ability (electrophilicity) of the arylsulfonyl moiety.

  • Preparation : Dissolve the compound to a concentration of 1.0 mM in anhydrous acetonitrile (MeCN) containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.

  • Setup : Assemble a three-electrode system consisting of a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag⁺ non-aqueous reference electrode.

  • Execution : Scan the potential from 0.0 V to -2.5 V at a scan rate of 100 mV/s.

  • Validation : Spike the solution with Ferrocene (Fc) at the end of the experiment. Reference all measured potentials to the Fc/Fc⁺ redox couple. Causality: Using an internal standard like Ferrocene corrects for junction potentials and reference electrode drift. A more positive reduction potential relative to an unsubstituted benzenesulfonylazetidine confirms the additive -I effect of the meta-bromo group.

ExpWorkflow Start 3-(3-Bromobenzenesulfonyl)azetidine Sub1 Potentiometric Titration (pKa Determination) Start->Sub1 Sub2 Cyclic Voltammetry (CV) (Reduction Potential) Start->Sub2 Step1A Dissolve in 0.15M KCl (aq) Sub1->Step1A Step2A Dissolve in MeCN + 0.1M TBAPF6 Sub2->Step2A Step1B Titrate with 0.1M HCl/KOH Step1A->Step1B Step1C Calculate pKa via Henderson-Hasselbalch Step1B->Step1C Step2B Scan at 100 mV/s (Glassy Carbon) Step2A->Step2B Step2C Determine E_red (Electron Affinity) Step2B->Step2C

Experimental workflow for determining pKa and reduction potential.

References
  • Title: Azetidine Source: Grokipedia URL: [Link]

  • Title: Disulfonyl carbon acids Source: Comptes Rendus de l'Académie des Sciences URL: [Link]

  • Title: Hammett equation Source: Wikipedia URL: [Link]

  • Title: Hammett constants for some common substituents Source: Vancouver Island University URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-(3-Bromobenzenesulfonyl)azetidine in Palladium-Catalyzed Cross-Coupling Reactions

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Pharmacophoric Value In modern medicinal chemistry, the str...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Pharmacophoric Value

In modern medicinal chemistry, the strategic incorporation of bifunctional building blocks is essential for accelerating hit-to-lead optimization. 3-(3-Bromobenzenesulfonyl)azetidine (CAS 1785623-39-3)[1] represents a highly versatile scaffold that merges two critical pharmacophoric elements:

  • The Azetidine Ring: A conformationally restricted, metabolically stable bioisostere often used to replace piperidines or pyrrolidines to improve aqueous solubility and lower lipophilicity (logD).

  • The 3-Bromobenzenesulfonyl Moiety: A robust hinge-binding or structural vector that also serves as a highly activated electrophilic handle for palladium-catalyzed cross-coupling reactions[2].

This application note details the mechanistic rationale, optimization strategies, and self-validating experimental protocols for utilizing 3-(3-bromobenzenesulfonyl)azetidine in divergent cross-coupling workflows.

Mechanistic Foundations: Electronic Effects on Palladium Catalysis

To successfully functionalize 3-(3-bromobenzenesulfonyl)azetidine, one must understand how its specific electronic environment dictates its behavior in the palladium catalytic cycle.

In standard cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step for unactivated aryl bromides is typically the oxidative addition of the active Pd(0) species into the C–Br bond[3]. However, in 3-(3-bromobenzenesulfonyl)azetidine, the strongly electron-withdrawing sulfonyl group situated meta to the bromine atom significantly depletes the electron density of the aromatic ring.

Causality in Catalyst Selection: Because the aryl ring is electron-deficient, the transition state energy for oxidative addition is drastically lowered[4]. Consequently:

  • Activation is rapid: The substrate does not require highly engineered, ultra-electron-rich ligands just to achieve oxidative addition. Standard bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are highly effective[2].

  • Transmetalation becomes the bottleneck: Because oxidative addition is accelerated, transmetalation (in Suzuki couplings) or amine coordination/deprotonation (in Buchwald couplings) often becomes the rate-limiting step[5]. This necessitates careful selection of the base and solvent system to ensure the catalytic cycle does not stall, which would lead to catalyst degradation (palladium black formation).

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II)(Ar)(Br)L_2 Oxidative Addition Complex Pd0->OxAdd Ar-Br (Fast due to -SO2R) TransMet Pd(II)(Ar)(R)L_2 Transmetalation Complex OxAdd->TransMet R-B(OH)2 / Base (Transmetalation) TransMet->Pd0 (Reductive Elimination) Product Ar-R Cross-Coupled Product TransMet->Product Product Release

Fig 1. Pd-catalyzed Suzuki-Miyaura catalytic cycle accelerated by the electron-withdrawing sulfonyl.

Synthetic Workflows & Logical Relationships

Before engaging the aryl bromide in cross-coupling, the secondary amine of the azetidine ring must be addressed. Unprotected secondary amines can coordinate to the palladium center (poisoning the catalyst) or act as competing nucleophiles in Buchwald-Hartwig aminations. Therefore, a transient N-protection strategy (typically using a Boc group) is a mandatory prerequisite.

Workflow SM 3-(3-Bromobenzenesulfonyl)azetidine Protect N-Protection (Boc2O) SM->Protect Int N-Boc-Protected Intermediate Protect->Int Suzuki Suzuki-Miyaura C-C Coupling Int->Suzuki Buchwald Buchwald-Hartwig C-N Coupling Int->Buchwald Deprotect1 TFA Deprotection Suzuki->Deprotect1 Deprotect2 TFA Deprotection Buchwald->Deprotect2 Prod1 3-(3-Arylbenzenesulfonyl)azetidine Deprotect1->Prod1 Prod2 3-(3-Aminobenzenesulfonyl)azetidine Deprotect2->Prod2

Fig 2. Divergent synthetic workflow for 3-(3-bromobenzenesulfonyl)azetidine via Pd-catalysis.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization data for the Suzuki-Miyaura coupling of the N-Boc protected intermediate with a standard arylboronic acid.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Rationale & Observations
1Pd(PPh3)4Na2CO3Toluene/H2O9045Sluggish transmetalation; significant protodeboronation of the boronic acid observed.
2Pd(OAc)2 / PPh3K2CO3DMF/H2O10062Moderate yield; visible catalyst degradation (palladium black) due to phosphine oxidation.
3 Pd(dppf)Cl2 K2CO3 1,4-Dioxane/H2O 90 89 Optimal. Bidentate dppf prevents catalyst deactivation; H2O ensures rapid boronate formation[5].
4Pd2(dba)3 / XPhosK3PO4n-Butanol10078Good yield, but the highly active L1Pd(0) species is better reserved for sterically hindered C-N couplings[4].

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure experimental integrity and reproducibility.

Protocol A: Preparation of N-Boc-3-(3-Bromobenzenesulfonyl)azetidine

Objective: Mask the secondary amine to prevent catalyst poisoning and unwanted side reactions.

  • Reaction Setup: Dissolve 3-(3-bromobenzenesulfonyl)azetidine (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Base Addition: Add Triethylamine (Et3N) (2.0 equiv). Causality: Et3N acts as an acid scavenger, neutralizing any HCl salts if the starting material is a hydrochloride, and drives the nucleophilic attack.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc2O) (1.2 equiv) portion-wise at 0 °C. Warm to room temperature and stir for 4 hours.

  • Self-Validation (TLC): Spot the reaction mixture alongside the starting material on a silica TLC plate. Stain with Ninhydrin and heat. Validation: The starting material will stain a dark purple/brown (indicating a free secondary amine), whereas the fully protected product will remain unstained under Ninhydrin but will be UV-active (254 nm).

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

Objective: Couple the aryl bromide with an arylboronic acid using a robust Pd(II) precatalyst.

  • Reagent Mixing: In an oven-dried Schlenk flask, combine N-Boc-3-(3-bromobenzenesulfonyl)azetidine (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K2CO3 (3.0 equiv). Causality: An excess of boronic acid (1.5 equiv) is used to compensate for competitive protodeboronation that occurs at elevated temperatures[5].

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H2O. Degas the mixture by sparging with Argon for 15 minutes. Causality: Water is strictly required to dissolve the inorganic base and generate the reactive "ate" complex [Ar-B(OH)3]⁻, which is the actual species that undergoes transmetalation.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv) under a stream of Argon. Seal the flask and heat to 90 °C for 12 hours.

  • Self-Validation (LC-MS): Sample the reaction at 6 hours. Validation: Look for the disappearance of the starting material's characteristic isotopic signature. Because bromine has two stable isotopes (79Br and 81Br) in a ~1:1 ratio, the starting material will show distinct M and M+2 peaks of equal intensity . The successful cross-coupled product will lack this M/M+2 pattern, confirming the consumption of the C-Br bond.

  • Purification: Filter through a pad of Celite to remove palladium residues, extract with Ethyl Acetate, and purify via flash column chromatography.

Protocol C: Buchwald-Hartwig Amination (C–N Bond Formation)

Objective: Couple the aryl bromide with a primary or secondary amine.

  • Reagent Mixing: Combine N-Boc-3-(3-bromobenzenesulfonyl)azetidine (1.0 equiv), the amine coupling partner (1.2 equiv), and Sodium tert-butoxide (NaOtBu) (1.5 equiv) in anhydrous Toluene. Causality: NaOtBu is a strong base required to deprotonate the amine after it coordinates to the Pd(II) center, facilitating reductive elimination[4].

  • Catalyst & Ligand: Add Pd2(dba)3 (0.02 equiv) and XPhos (0.04 equiv). Causality: The bulky, electron-rich dialkylbiaryl phosphine ligand (XPhos) ensures the formation of a highly active, monoligated L1Pd(0) species. This specific geometry prevents the formation of inactive bis-ligand complexes and accelerates the reductive elimination of sterically demanding amines[4].

  • Self-Validation (Visual Cue): Upon heating to 100 °C, observe the color of the solution. Validation: The reaction should transition from the dark purple/red of the Pd2(dba)3 precatalyst to a pale yellow or clear brown, indicating the successful generation of the active L1Pd(0) catalytic species. If the solution turns pitch black, the catalyst has precipitated as inactive palladium black, indicating oxygen contamination or ligand failure.

References

  • Benchchem. 3-(3-Bromobenzenesulfonyl)azetidine | 1785623-39-3.
  • Taylor & Francis. Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Martin, R., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research (PMC).
  • American Chemical Society (ACS). Autocatalytic Oxidative Addition of PhBr to Pd(PtBu3)2 via Pd(PtBu3)2(H)(Br). Journal of the American Chemical Society.

Sources

Application

Suzuki-Miyaura coupling conditions for 3-(3-Bromobenzenesulfonyl)azetidine

An In-Depth Guide to Suzuki-Miyaura Coupling of 3-(3-Bromobenzenesulfonyl)azetidine: Protocols and Mechanistic Insights Abstract The azetidine motif is a privileged scaffold in modern medicinal chemistry, valued for its...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Suzuki-Miyaura Coupling of 3-(3-Bromobenzenesulfonyl)azetidine: Protocols and Mechanistic Insights

Abstract

The azetidine motif is a privileged scaffold in modern medicinal chemistry, valued for its ability to impart unique three-dimensional character and improved physicochemical properties to drug candidates. 3-(3-Bromobenzenesulfonyl)azetidine serves as a versatile building block, enabling the introduction of this strained ring system onto a wide array of molecular architectures via cross-coupling reactions. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura cross-coupling with this specific substrate. We delve into the mechanistic rationale behind experimental choices, present optimized, step-by-step protocols, and offer a detailed troubleshooting guide to ensure robust and reproducible outcomes. The core challenge—preserving the integrity of the strained azetidine ring while ensuring efficient C-C bond formation—is addressed through a careful selection of catalyst, ligand, base, and solvent systems.

Mechanistic Overview & Substrate-Specific Considerations

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, facilitating the formation of carbon-carbon bonds between an organoboron species and an organic halide catalyzed by a palladium complex.[1][2] The catalytic cycle is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)-X(L₂) (Oxidative Adduct) Pd0->PdII_Aryl PdII_Biaryl Ar-Pd(II)-R(L₂) (Transmetalation Product) PdII_Aryl->PdII_Biaryl PdII_Biaryl->Pd0 ArylHalide Ar-X (3-(3-Bromobenzenesulfonyl)azetidine) BoronicAcid R-B(OH)₂ Boronate [R-B(OH)₃]⁻ Base Base (e.g., K₃PO₄) Base->Boronate Product Ar-R (Coupled Product)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

When applying this reaction to 3-(3-Bromobenzenesulfonyl)azetidine, several substrate-specific factors must be considered:

  • The Electrophile (Aryl Bromide): The C-Br bond is a reliable coupling handle, offering a good balance of reactivity and stability.[1] The presence of the strongly electron-withdrawing sulfonyl (-SO₂-) group deactivates the aromatic ring towards electrophilic substitution but, crucially, makes the aryl bromide more electron-deficient. This electronic property facilitates the rate-limiting oxidative addition step, often allowing for milder reaction conditions compared to electron-rich aryl bromides.[5]

  • The Azetidine Ring: This four-membered heterocycle possesses significant ring strain (approx. 25.4 kcal/mol).[6] This strain is the source of its unique conformational properties but also its potential lability. Harsh conditions, particularly strong bases or high temperatures, can promote ring-opening or other decomposition pathways.[7]

  • The N-Sulfonyl Protecting Group: The benzenesulfonyl group serves to protect the azetidine nitrogen. N-sulfonyl groups are generally robust and stable under typical Suzuki-Miyaura conditions.[7] This protection prevents the nitrogen from acting as a competing nucleophile or a ligand for the palladium catalyst, which could otherwise inhibit catalysis.

Optimization of Reaction Parameters: A Rationale-Driven Approach

The success of coupling 3-(3-Bromobenzenesulfonyl)azetidine hinges on a carefully balanced set of reaction conditions that promote efficient C-C bond formation while preserving the strained heterocyclic core.

Catalyst and Ligand Selection

The choice of the palladium source and, more importantly, the ancillary ligand is the most critical factor for success.

  • Palladium Precursor: Standard Pd(II) precursors like Pd(OAc)₂ or PdCl₂ are common, as they are reduced in situ to the active Pd(0) species. Pre-formed Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄ are also highly effective.[3][8] For routine screening, Pd(OAc)₂ is often chosen for its cost-effectiveness and stability.

  • Ligand Choice: While simple phosphine ligands like PPh₃ can be effective for some aryl bromides, they are often insufficient for more challenging substrates or when mild conditions are required. For this substrate, the use of bulky, electron-rich monophosphine ligands (i.e., "Buchwald ligands") or N-heterocyclic carbenes (NHCs) is strongly recommended.[9]

    • Rationale: These advanced ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species. This active catalyst readily undergoes oxidative addition even at lower temperatures and accelerates the final reductive elimination step, leading to higher turnover numbers and cleaner reactions.[9]

    • Recommendation: Ligands such as SPhos , XPhos , or RuPhos are excellent starting points.[9][10] NHC-based catalysts are also highly efficient, particularly with sterically hindered substrates.[11]

Base Selection

The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[4][12]

  • Comparison of Bases:

    • Strong Bases (NaOH, KOH, Alkoxides): These should generally be avoided. Their high basicity can lead to degradation of the azetidine ring or promote unwanted side reactions.

    • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are widely used and effective. Cs₂CO₃ is more soluble in organic solvents and can be particularly effective in difficult couplings, but is more expensive.[4]

    • Phosphates (K₃PO₄): Potassium phosphate is an excellent choice for this system. It is a moderately strong base that is highly effective at promoting transmetalation but is generally milder and less nucleophilic than hydroxides, minimizing the risk of substrate degradation.[4][9]

  • Recommendation: K₃PO₄ is the preferred base. Use 2-3 equivalents to ensure complete activation of the boronic acid and drive the reaction to completion.

Solvent System

The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions.

  • Common Solvents: Anhydrous, degassed aprotic solvents are standard. Popular choices include 1,4-dioxane, toluene, or THF.[5][9]

  • The Role of Water: A small amount of water is often beneficial, and in some cases essential. It helps to dissolve the inorganic base (especially K₃PO₄) and is believed to facilitate the transmetalation step.[4][13] A typical ratio is between 10:1 and 4:1 (organic solvent:water).

  • Recommendation: A mixture of 1,4-Dioxane/H₂O (5:1) or Toluene/H₂O (5:1) provides a robust system for this coupling.

Temperature and Reaction Time
  • Temperature: The electron-deficient nature of the aryl bromide should allow for lower reaction temperatures. A starting point of 80-100 °C is recommended. Higher temperatures should be used with caution due to the thermal sensitivity of the azetidine ring.

  • Monitoring: The reaction progress should be closely monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged heating after the starting material has been consumed, which can lead to product degradation.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-(3-Bromobenzenesulfonyl)azetidine with a generic arylboronic acid.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification Reagents 1. Weigh Reagents - Aryl Bromide (1.0 eq) - Boronic Acid (1.2-1.5 eq) - Base (K₃PO₄, 2-3 eq) Vessel 2. Add to Oven-Dried Reaction Vessel Reagents->Vessel Inert 3. Seal Vessel, Evacuate & Backfill with N₂/Ar (3x) Vessel->Inert Catalyst 4. Add Catalyst & Ligand - Pd(OAc)₂ (1-5 mol%) - SPhos (1.1-1.2 eq to Pd) Inert->Catalyst Solvent 5. Add Degassed Solvent (e.g., Dioxane/H₂O) Catalyst->Solvent Heat 6. Heat to 80-100 °C & Monitor (TLC/LC-MS) Solvent->Heat Cool 7. Cool to RT & Dilute (e.g., EtOAc) Heat->Cool Wash 8. Wash with H₂O & Brine Cool->Wash Dry 9. Dry (Na₂SO₄), Filter, & Concentrate Wash->Dry Purify 10. Purify by Flash Chromatography Dry->Purify Characterize 11. Characterize Product (NMR, HRMS) Purify->Characterize

Caption: General experimental workflow for the Suzuki-Miyaura coupling protocol.

Reagents and Equipment
  • 3-(3-Bromobenzenesulfonyl)azetidine (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.044 equiv, 4.4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Oven-dried reaction vial with a PTFE-lined cap and magnetic stir bar

  • Inert gas (Nitrogen or Argon) supply

  • Standard laboratory glassware for work-up and purification

Reaction Setup (under inert atmosphere)
  • To the oven-dried reaction vial, add 3-(3-Bromobenzenesulfonyl)azetidine, the arylboronic acid, and K₃PO₄.

  • Add the magnetic stir bar, seal the vial with the cap, and purge the vessel by evacuating and backfilling with inert gas (repeat this cycle three times).

  • Under a positive pressure of inert gas, quickly add the Pd(OAc)₂ and SPhos ligand.

  • Using a syringe, add the required volume of degassed anhydrous 1,4-dioxane followed by degassed deionized water (e.g., for a 0.1 M reaction, use 10 mL of dioxane and 2 mL of water per mmol of aryl bromide). Note: Solvents can be degassed by sparging with an inert gas for 15-20 minutes.

Reaction Execution and Monitoring
  • Place the sealed vial in a preheated oil bath or heating block set to 90 °C.

  • Stir the reaction vigorously.

  • Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere), diluting with ethyl acetate, filtering through a small plug of silica, and analyzing by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

Work-up and Purification
  • Once the reaction is complete (as determined by the consumption of the starting aryl bromide), remove the vial from the heat and allow it to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (approx. 20 mL per mmol of starting material).

  • Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Recommended Conditions for Various Boronic Acids

The optimal conditions can vary slightly depending on the electronic and steric nature of the boronic acid coupling partner. The following table provides general guidelines.

Boronic Acid TypeRecommended EquivalentsCatalyst SystemBaseTemperature (°C)Notes
Electron-Neutral/Rich Aryl 1.2 - 1.32 mol% Pd(OAc)₂ / 4.4 mol% SPhosK₃PO₄ (3 eq)80 - 90These are typically robust and high-yielding couplings.
Electron-Poor Aryl 1.3 - 1.52 mol% Pd(OAc)₂ / 4.4 mol% SPhosK₃PO₄ (3 eq)90 - 100May require slightly higher temperatures or longer reaction times. Prone to protodeboronation, so use of fresh boronic acid is key.[14]
Sterically Hindered Aryl 1.5 - 2.03 mol% Pd(OAc)₂ / 6.6 mol% XPhos/RuPhosCs₂CO₃ (3 eq)100 - 110More forcing conditions may be needed. Bulky ligands like XPhos are often superior.[9][10]
Heteroaryl 1.52 mol% Pd(OAc)₂ / 4.4 mol% SPhosK₃PO₄ (3 eq)80 - 100Reactivity varies greatly. Some heteroaryl boronic acids are unstable; use fresh or consider using the corresponding boronic ester.[15]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Reaction 1. Inactive catalyst (Pd(0) not formed or decomposed).2. Insufficiently degassed solvents/reagents.3. Poor quality boronic acid.1. Use a different Pd precursor (e.g., Pd₂(dba)₃). Ensure the ligand-to-metal ratio is correct.2. Ensure all solvents are thoroughly degassed and the reaction is set up under a strictly inert atmosphere.3. Use freshly purchased boronic acid or convert it to a more stable pinacol ester.
Incomplete Conversion 1. Insufficient catalyst loading.2. Reaction time too short or temperature too low.3. Not enough base or boronic acid.1. Increase catalyst loading to 3-5 mol%.2. Increase temperature by 10 °C increments (max 110 °C) and/or extend reaction time.3. Increase equivalents of boronic acid to 1.5 and base to 3.0.
Protodeboronation 1. Presence of excess water or protic impurities.2. Reaction temperature too high or time too long.3. Base is too strong or boronic acid is unstable (e.g., electron-poor heteroaryls).1. Use anhydrous solvents and freshly dried base. Minimize the amount of water in the solvent mixture.2. Monitor the reaction closely and work up as soon as starting material is consumed.3. Switch to a milder base (e.g., K₂CO₃) or use a more stable boronic ester (e.g., MIDA or pinacol).[5]
Substrate Decomposition 1. Temperature is too high.2. Base is too strong, causing azetidine ring-opening.1. Lower the reaction temperature and increase reaction time.2. Switch to a milder base (K₃PO₄ or K₂CO₃). Avoid hydroxides and alkoxides completely.

Conclusion

The Suzuki-Miyaura coupling of 3-(3-Bromobenzenesulfonyl)azetidine is a highly effective transformation for creating diverse, medicinally relevant molecules. Success relies on a rational approach that prioritizes the stability of the strained azetidine ring. By employing mild conditions—specifically, a modern palladium/Buchwald ligand catalyst system, a non-nucleophilic phosphate or carbonate base, and moderate temperatures (80-100 °C)—researchers can achieve high yields and clean conversions. The protocols and troubleshooting guide provided herein offer a robust framework for the successful application of this important synthetic tool.

References

Click to expand
  • Dalton Transactions. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
  • Benchchem.
  • MDPI. Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues.
  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling.
  • Organic & Biomolecular Chemistry (RSC Publishing).
  • Benchchem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • ACS Publications. Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters.
  • Semantic Scholar. Palladium(II)-catalyzed Suzuki–Miyaura Reactions of Arylboronic Acid with Aryl Halide in the Presence of Aryl-Ferrocenyl-Phosphines.
  • ResearchGate. (PDF) Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • ResearchGate. Aziridine- and azetidine-based catalytic systems.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. A highly effective azetidine–Pd(II)
  • Organic Chemistry Portal. Suzuki Coupling.
  • RSC Publishing. Recent advances in synthetic facets of immensely reactive azetidines.
  • PMC.
  • ResearchGate. Stability of different azetidine esters. Condition D: PG-azetidine (1....
  • ACS Publications. “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids | Journal of the American Chemical Society.
  • ACS Publications. Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings | The Journal of Organic Chemistry.
  • PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids | Organic Letters.
  • ACS Publications.
  • Stereoselective Preparation and Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Alkenyl Sulfoximines.
  • ResearchGate. Screening of different bases for Suzuki coupling a.
  • Beilstein Journals. Clean and fast cross-coupling of aryl halides in one-pot.
  • ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF..
  • Benchchem. How to prevent the ring-opening of azetidines during subsequent reactions.
  • Organic Chemistry Frontiers (RSC Publishing). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)
  • ResearchGate. Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids | Request PDF.
  • RSC Publishing. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.
  • Organic Chemistry Portal. Azetidine synthesis.
  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • PMC.
  • LOCKSS: Serve Content. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West Department of Chemistry, University of Alberta*.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • cata log.lib.ky. Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction.
  • 鈴木ー宮浦 クロスカップリング反応.

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Method

Application Note: Purification Strategies for 3-(3-Bromobenzenesulfonyl)azetidine via Flash Column Chromatography

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols Chemical Context & Chromatographic Challenges The compound 3-(3-Bromo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Chemical Context & Chromatographic Challenges

The compound 3-(3-Bromobenzenesulfonyl)azetidine is a highly valuable, polar building block frequently utilized in medicinal chemistry and drug discovery (). Structurally, it features a lipophilic, UV-active 3-bromobenzenesulfonyl group attached to the C3 position of an azetidine ring.

The primary chromatographic challenge lies in the unprotected azetidine nitrogen . As a secondary amine constrained within a four-membered ring, it is highly basic (pKa ~10.4). When subjected to standard normal-phase flash chromatography, the basic nitrogen acts as a strong electron donor. Bare silica gel is densely populated with Brønsted acidic silanol groups (-OH) with a pKa of ~4.5. This massive pKa differential guarantees a strong, ionic acid-base interaction. As detailed by , this interaction leads to severe peak tailing, irreversible column adsorption, and drastically reduced isolated yields.

Mechanistic Rationale for Purification Strategies

  • Strategy A: Amine-Functionalized Silica (The Gold Standard). By utilizing a stationary phase where the acidic silanols are end-capped with primary amines (e.g., aminopropyl silica), the stationary phase becomes basic. The basic azetidine is repelled by the surface charge, eliminating tailing and allowing the compound to partition purely based on its lipophilicity ().

  • Strategy B: Normal Phase with Sacrificial Basic Modifiers. If specialized columns are unavailable, bare silica can be pre-treated with 1–5% Triethylamine (TEA) or aqueous Ammonium Hydroxide ( NH4​OH ). The TEA competitively binds to the active silanols, acting as a "sacrificial base" that shields the target azetidine from ionic retention.

  • Strategy C: Reversed-Phase (C18) Chromatography. Using a C18 column with an alkaline mobile phase (e.g., pH 10 buffer) ensures the azetidine remains in its neutral, un-ionized free-base form, maximizing hydrophobic retention and resolution.

Comparative Data Analysis

The following table summarizes the quantitative and qualitative parameters for selecting the appropriate purification strategy.

ParameterStrategy A: Amine-Silica (KP-NH)Strategy B: Bare Silica + TEAStrategy C: Reversed-Phase (C18)
Stationary Phase Aminopropyl-functionalized SilicaBare Silica Gel (60 Å)C18-bonded Silica
Mobile Phase Hexane / Ethyl AcetateDCM / MeOH + 1% TEAWater / Acetonitrile + 0.1% NH4​OH
Acid-Base Interaction Eliminated (Capped Silanols)Suppressed (Competitive Binding)Avoided (Hydrophobic Partitioning)
Typical Recovery > 90%70% – 85%> 90%
Primary Advantage Sharp peaks, no modifier removal neededLow cost, universally availableIdeal for highly complex, crude mixtures
Key Limitation Higher consumable costTEA is difficult to evaporate completelyRequires aqueous solvent evaporation

Visualizing the Workflows

Workflow Crude Crude 3-(3-Bromobenzenesulfonyl)azetidine TLC TLC / LC-MS Method Scouting Crude->TLC Decision Stationary Phase Selection TLC->Decision BareSilica Bare Silica (NP) + 1-5% TEA Modifier Decision->BareSilica Cost-Effective AmineSilica Amine-Functionalized Silica (KP-NH) Decision->AmineSilica High Recovery C18 Reversed-Phase (C18) + Alkaline Buffer Decision->C18 High Purity Flash Automated Flash Chromatography BareSilica->Flash AmineSilica->Flash C18->Flash Pure Pure Target Compound Flash->Pure

Workflow for selecting the optimal flash chromatography strategy for polar azetidine derivatives.

Mechanism cluster_0 Bare Silica (No Modifier) cluster_1 Amine-Modified Silica or TEA added Azetidine1 Free Azetidine Amine (Basic) Interaction Strong Acid-Base Interaction Azetidine1->Interaction Silanol Uncapped Silanol (-OH) (Acidic) Silanol->Interaction Result1 Peak Tailing & Low Recovery Interaction->Result1 Azetidine2 Free Azetidine Amine (Basic) Elution Hydrophobic/Polar Partitioning Only Azetidine2->Elution Neutralized TEA / NH2-Silica Blocks Silanols Neutralized->Elution Result2 Sharp Peaks & High Recovery Elution->Result2

Mechanistic comparison of secondary amine elution on bare silica versus neutralized stationary phases.

Step-by-Step Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies include built-in checkpoints to ensure scientific integrity throughout the purification of azetidine derivatives ().

Protocol A: Purification via Amine-Functionalized Silica (Recommended)

This method leverages aminopropyl-capped silica to prevent tailing without the need for basic mobile phase modifiers.

Step 1: TLC Method Scouting

  • Spot the crude mixture on an amine-functionalized TLC plate.

  • Develop using a gradient of Hexane and Ethyl Acetate (EtOAc). Start at 50:50 Hexane:EtOAc.

  • Self-Validating Checkpoint: Visualize under UV (254 nm) for the bromobenzene ring, then stain with Ninhydrin (heat required). The target secondary amine will appear as a distinct pink/purple spot. Adjust the solvent ratio until the target Rf​ is between 0.20 and 0.30.

Step 2: Column Equilibration

  • Mount a pre-packed amine-functionalized flash column (e.g., 12 g for 100–300 mg of crude) onto the automated flash system.

  • Equilibrate the column with 3–5 Column Volumes (CV) of 100% Hexane.

Step 3: Sample Loading

  • Dissolve the crude 3-(3-Bromobenzenesulfonyl)azetidine in a minimal volume of Dichloromethane (DCM).

  • Apply the sample directly to the column head via liquid injection. (Note: Avoid dry-loading onto bare silica as this re-introduces acidic silanols; if dry-loading is necessary, use Celite).

Step 4: Elution & Fractionation

  • Run a gradient from 0% to 100% EtOAc in Hexane over 12–15 CV.

  • Monitor elution via dual-wavelength UV detection (254 nm and 280 nm).

Step 5: Post-Purification

  • Pool the fractions containing the pure product.

  • Evaporate under reduced pressure. Since no TEA is used, the resulting solid or oil will be analytically pure without basic contaminants.

Protocol B: Purification via Bare Silica with TEA Modifier

If amine columns are unavailable, this protocol uses TEA to competitively neutralize the silica.

Step 1: Solvent Preparation

  • Prepare Mobile Phase A: Dichloromethane (DCM) containing 1% (v/v) Triethylamine (TEA).

  • Prepare Mobile Phase B: Methanol (MeOH) containing 1% (v/v) TEA.

Step 2: Column Saturation (Critical Step)

  • Mount a standard bare silica flash column.

  • Self-Validating Checkpoint: Flush the column with at least 5 CV of Mobile Phase A. The column must be fully saturated with TEA before the sample is loaded. Failure to do so will cause the leading edge of the azetidine band to bind irreversibly to un-neutralized silanols.

Step 3: Loading and Elution

  • Dissolve the crude sample in Mobile Phase A and load via liquid injection.

  • Run a shallow gradient from 0% to 10% Mobile Phase B over 12 CV. The azetidine will elute sharply due to the TEA occupying the active silica sites.

Step 4: Post-Purification & TEA Removal

  • Pool the product fractions and evaporate under reduced pressure.

  • Self-Validating Checkpoint: TEA has a boiling point of 89°C and often persists as an impurity. Analyze the residue via 1H -NMR. Residual TEA manifests as a triplet at ~1.03 ppm and a quartet at ~2.53 ppm in CDCl3​ .

  • If TEA is present, dissolve the product in toluene and re-evaporate (co-evaporation). Repeat 2–3 times until the NMR baseline is clean.

References

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Application Notes.[Link]

  • Teledyne ISCO. (2012). RediSep amine functionalized column. Chromatography Application Note AN31. [Link]

  • Trowbridge, A., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(18), 11951–11963.[Link]

Application

Scale-up synthesis of 3-(3-Bromobenzenesulfonyl)azetidine for pharmaceutical research

Application Note: Scale-Up Synthesis of 3-(3-Bromobenzenesulfonyl)azetidine Executive Summary Azetidines have emerged as premier structural motifs in modern drug discovery, frequently deployed as metabolically stable, ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Synthesis of 3-(3-Bromobenzenesulfonyl)azetidine

Executive Summary

Azetidines have emerged as premier structural motifs in modern drug discovery, frequently deployed as metabolically stable, rigidified bioisosteres for morpholines and acyclic amines. The target molecule, 3-(3-Bromobenzenesulfonyl)azetidine , is a high-value bifunctional building block. The sulfonyl moiety provides a strong hydrogen-bond acceptor vector while modulating the pKa of the azetidine nitrogen, and the aryl bromide serves as an orthogonal handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations).

This application note details a robust, chromatography-free, three-step scale-up protocol for synthesizing 3-(3-Bromobenzenesulfonyl)azetidine hydrochloride, prioritizing process safety, atom economy, and scalable isolation techniques.

Mechanistic Rationale & Synthetic Pathway

The synthesis relies on a linear sequence: S_N2 thioetherification, chemoselective oxidation, and acidic deprotection.

SynthesisPathway SM N-Boc-3-(mesyloxy)azetidine Thioether N-Boc-3-(3-bromophenylthio)azetidine SM->Thioether K2CO3, DMF, 80°C Thiol 3-Bromobenzenethiol Thiol->Thioether SN2 Displacement Sulfone N-Boc-3-(3-bromobenzenesulfonyl)azetidine Thioether->Sulfone Oxone, MeOH/H2O, RT Target 3-(3-Bromobenzenesulfonyl)azetidine HCl Salt Sulfone->Target 4M HCl/Dioxane, RT

Figure 1: Three-step scale-up synthesis of 3-(3-Bromobenzenesulfonyl)azetidine hydrochloride.

Causality Behind Experimental Choices:

  • Overcoming Azetidine Ring Strain (Step 1): Nucleophilic substitution at the 3-position of an azetidine ring is kinetically sluggish. The rigid ~90° internal bond angles severely penalize the formation of the ~120° trigonal bipyramidal transition state required for S_N2 displacement. To overcome this high activation energy, we employ a highly nucleophilic thiolate (generated in situ with K₂CO₃) and elevated temperatures (80 °C) in a polar aprotic solvent, as supported by standard azetidine functionalization methodologies ([1]).

  • Process-Safe Oxidation (Step 2): While m-CPBA is ubiquitous in discovery chemistry, it is shock-sensitive and generates m-chlorobenzoic acid, which complicates large-scale workups. We utilize Oxone (potassium peroxymonosulfate) as a highly chemoselective, environmentally benign alternative. Oxone cleanly oxidizes sulfides to sulfones at room temperature, leaving only water-soluble sulfate salts that are effortlessly removed via aqueous extraction ([2]).

  • Precipitation-Driven Isolation (Step 3): Trifluoroacetic acid (TFA) deprotection often yields hygroscopic gums. By substituting TFA with 4M HCl in 1,4-dioxane, the resulting hydrochloride salt is highly crystalline. Because the polar HCl salt is insoluble in the non-polar dioxane medium, it precipitates directly out of solution, enabling isolation by simple filtration and bypassing complex basic aqueous workups.

Process Optimization Data

The following tables summarize the process chemistry optimization that led to the finalized scale-up protocols.

Table 1: Optimization of Thioetherification Conditions (10 g scale)

Base Solvent Temp (°C) Time (h) Yield (%) Process Observation
Et₃N DCM 40 24 <20 Sluggish kinetics; insufficient thermal energy to overcome I-strain.
Cs₂CO₃ MeCN 80 12 82 High conversion, but Cs₂CO₃ is cost-prohibitive for kilogram scale.

| K₂CO₃ | DMF | 80 | 8 | 89 | Optimal; highly scalable, cost-effective, complete conversion. |

Table 2: Comparison of Oxidation Reagents for Scale-Up (25 g scale)

Oxidant Solvent System Temp (°C) Yield (%) Scale-Up Suitability & Safety Profile
m-CPBA DCM 0 to RT 85 Poor: Exothermic, shock-sensitive, difficult byproduct removal.
H₂O₂ / Na₂WO₄ EtOH 60 78 Moderate: Requires heating, risk of over-pressurization.

| Oxone | MeOH / H₂O | RT | 94 | Excellent: Mild, safe, water-soluble byproducts. |

Step-by-Step Scale-Up Protocols

Protocol A: Synthesis of N-Boc-3-(3-bromophenylthio)azetidine

Self-Validating System: The complete removal of DMF is verified by the absence of a 2.8 ppm singlet in the ¹H NMR of the crude intermediate.

  • Setup: Charge a 5 L jacketed reactor equipped with a mechanical stirrer and a reflux condenser with N-Boc-3-(mesyloxy)azetidine (100 g, 398 mmol) and anhydrous DMF (1.0 L).

  • Activation: Add anhydrous K₂CO₃ (110 g, 796 mmol, 2.0 equiv). Stir the suspension for 15 minutes at room temperature (20 °C).

  • Addition: Dropwise add 3-bromobenzenethiol (82.5 g, 437 mmol, 1.1 equiv) over 30 minutes. (Caution: Malodorous. Ensure reactor exhaust is routed through a 10% sodium hypochlorite bleach trap).

  • Reaction: Heat the mixture to 80 °C. Stir for 8 hours. Monitor via LC-MS until the starting material mass is consumed (target product mass: [M+Na]⁺ = 366.0).

  • Workup: Cool the reactor to 20 °C. Quench by pouring the mixture into vigorously stirred ice-water (3.0 L). Extract with EtOAc (3 x 1.0 L).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3 x 500 mL) to selectively partition residual DMF into the aqueous phase. Wash with brine (500 mL), dry over Na₂SO₄, filter, and concentrate in vacuo to afford a pale yellow oil (Yield: ~122 g, 89%). Use directly in Protocol B.

Protocol B: Synthesis of N-Boc-3-(3-bromobenzenesulfonyl)azetidine

Self-Validating System: TLC (3:7 EtOAc:Hexane) will show a distinct polarity shift from the less polar thioether (Rf ~0.6) to the highly polar sulfone (Rf ~0.2).

  • Setup: Dissolve the crude N-Boc-3-(3-bromophenylthio)azetidine (122 g, 354 mmol) in a 1:1 mixture of MeOH and THF (1.2 L) in a 5 L reactor. Cool to 0 °C.

  • Oxidant Preparation: In a separate vessel, dissolve Oxone (544 g, 885 mmol, 2.5 equiv) in deionized water (1.2 L).

  • Addition: Add the aqueous Oxone solution dropwise to the reactor over 1.5 hours, maintaining the internal temperature below 10 °C to control the exotherm.

  • Reaction: Remove the cooling bath, allow the mixture to warm to room temperature, and stir for 12 hours.

  • Quench: Verify the absence of active peroxides using starch-iodide paper. If positive, quench with 10% aqueous Na₂SO₃ (approx. 200 mL) until the test is negative.

  • Isolation: Concentrate the mixture in vacuo to remove the volatile organic solvents (MeOH/THF). Extract the remaining aqueous slurry with DCM (3 x 800 mL). Wash the combined DCM layers with brine, dry over MgSO₄, and concentrate to yield the sulfone as a white crystalline solid (Yield: ~125 g, 94%).

Protocol C: Deprotection to 3-(3-Bromobenzenesulfonyl)azetidine Hydrochloride

Self-Validating System: The product acts as its own indicator; the reaction is complete when precipitation ceases. A ninhydrin stain of the isolated solid will turn deep purple, confirming the presence of the free secondary amine.

  • Setup: Suspend N-Boc-3-(3-bromobenzenesulfonyl)azetidine (125 g, 332 mmol) in 4M HCl in 1,4-dioxane (600 mL) under a nitrogen atmosphere.

  • Reaction: Stir vigorously at room temperature. The starting material will initially dissolve, followed by the rapid precipitation of the hydrochloride salt after 20–30 minutes. Stir for a total of 4 hours.

  • Precipitation: Dilute the thick white suspension with cold diethyl ether (600 mL) and stir for an additional 15 minutes to maximize product crash-out.

  • Filtration: Filter the suspension through a large sintered glass funnel. Wash the filter cake with cold diethyl ether (2 x 300 mL) to remove residual dioxane and trace organic impurities.

  • Drying: Dry the brilliant white solid under high vacuum at 40 °C for 24 hours. (Yield: ~99 g, 95% over the final step).

References

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. Green Chemistry (RSC Publishing). URL:[Link]

  • Robust Synthesis of N-Sulfonylazetidine Building Blocks via Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones. Organic Letters (ACS Publications). URL:[Link]

Sources

Method

Buchwald-Hartwig amination protocols using 3-(3-Bromobenzenesulfonyl)azetidine

Advanced Application Notes: Chemoselective Buchwald-Hartwig Amination Protocols for 3-(3-Bromobenzenesulfonyl)azetidine Molecular Architecture and Reactivity Profile 3-(3-Bromobenzenesulfonyl)azetidine (CAS: 1785623-39-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Notes: Chemoselective Buchwald-Hartwig Amination Protocols for 3-(3-Bromobenzenesulfonyl)azetidine

Molecular Architecture and Reactivity Profile

3-(3-Bromobenzenesulfonyl)azetidine (CAS: 1785623-39-3)[1] is a highly versatile, bifunctional building block frequently utilized in the development of CNS-focused lead-like libraries and organic semiconductors[2][3]. Structurally, it combines an electron-deficient aryl bromide with a strained, secondary azetidine amine, linked by a robust sulfonyl group.

This architecture presents a unique chemoselectivity challenge in palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination)[4]: the molecule can act as either the electrophile (aryl halide) or the nucleophile (amine). If subjected to standard coupling conditions without strategic planning, the inherent reactivity of both functional groups leads to uncontrolled AB-type step-growth polymerization[5].

Mechanistic Causality in Catalyst Selection

The Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle encompassing oxidative addition, amine coordination, deprotonation, and reductive elimination[6].

For 3-(3-Bromobenzenesulfonyl)azetidine, the meta-sulfonyl group exerts a strong electron-withdrawing effect (-I, -M), which significantly lowers the electron density of the aromatic ring. This accelerates the oxidative addition of the Pd(0) species into the C-Br bond[4]. However, azetidines are strained four-membered heterocycles. The use of overly harsh bases (like KOtBu) or unoptimized ligands can lead to catalyst poisoning or undesired ring-opening side reactions[7][8]. To achieve chemoselective functionalization, the choice of ligand and base is paramount:

  • Ligand Sterics and Bite Angle : First-generation catalysts like Pd(PPh3)4 are ineffective for sterically demanding secondary amines. Bulky dialkylbiaryl phosphines (e.g., RuPhos, BrettPhos) or specialized ligands (e.g., AshPhos) are required to facilitate rapid reductive elimination, preventing competitive β-hydride elimination and preserving the azetidine ring[4][9].

  • Base Selection : In accordance with the ACS GCI Pharmaceutical Roundtable green chemistry criteria[10], simple inorganic bases (e.g., Cs2CO3) are preferred over strong alkoxides when the free azetidine is present. They provide sufficient basicity to deprotonate the Pd(II)-amine complex without inducing ring cleavage[6][8].

Divergent Synthetic Workflows

To harness the full potential of this bifunctional core, researchers must employ divergent workflows based on the desired functionalization vector.

DivergentWorkflows SM 3-(3-Bromobenzenesulfonyl)azetidine (Bifunctional Core) PathA Pathway A: Aryl Bromide Coupling (Requires N-Protection) SM->PathA 1. Boc2O / NEt3 2. Pd cat., Exogenous Amine PathB Pathway B: Azetidine N-Arylation (Exploits Ar-I Kinetics) SM->PathB Pd cat., Exogenous Ar-I (Low Temp, Cs2CO3) PathC Pathway C: AB-Polymerization (Unprotected Self-Coupling) SM->PathC Pd cat., Strong Base (High Temp, High Conc.)

Figure 1: Divergent synthetic workflows for the chemoselective functionalization of the bifunctional core.

Validated Experimental Protocols

Protocol A: Chemoselective N-Arylation of the Azetidine Core

Objective: Selectively couple the azetidine NH with an exogenous aryl iodide while preserving the internal aryl bromide for downstream chemistry. Causality: Aryl iodides undergo oxidative addition to Pd(0) substantially faster than aryl bromides. By utilizing a highly active Pd2(dba)3/RuPhos catalyst system at a reduced temperature (60 °C), the exogenous Ar-I is fully consumed before the internal Ar-Br reaches its activation energy threshold[2][9]. Cs2CO3 is selected as a mild base to prevent premature activation of the bromide and protect the strained azetidine ring[8].

Step-by-Step Methodology :

  • Preparation : In a flame-dried Schlenk flask under argon, charge 3-(3-Bromobenzenesulfonyl)azetidine (1.0 equiv, 0.5 mmol), exogenous Aryl Iodide (1.2 equiv, 0.6 mmol), Pd2(dba)3 (2.5 mol%, 0.0125 mmol), RuPhos (5.0 mol%, 0.025 mmol), and anhydrous Cs2CO3 (2.0 equiv, 1.0 mmol).

  • Solvent Addition : Add anhydrous, degassed 2-Methyltetrahydrofuran (2-MeTHF) (5.0 mL). Note: 2-MeTHF is utilized as a greener alternative to 1,4-dioxane, aligning with ACS GCI guidelines[10].

  • Reaction Execution : Stir the heterogeneous mixture at 60 °C for 8–12 hours.

  • Workup : Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Validation & Analytical Checkpoints :

    • LC-MS: The reaction is self-validating if the LC-MS trace shows complete consumption of the starting material (m/z 276/278) and the appearance of the product mass. Crucially, the product must retain the 1:1 isotopic signature of the intact bromine atom (M / M+2), confirming that the internal aryl bromide did not participate in the coupling.

Protocol B: Cross-Coupling of the Aryl Bromide (Via N-Protection)

Objective: Couple the electron-deficient aryl bromide with an exogenous amine. Causality: To prevent AB-type oligomerization, the highly nucleophilic azetidine nitrogen must be transiently masked. Following N-Boc protection, the aryl bromide becomes an ideal electrophile. BrettPhos is specifically selected as the ligand when coupling with primary amines; its extreme steric bulk prevents the coordination of a second aryl group, thereby eliminating the risk of bis-arylation[4][6].

Step-by-Step Methodology :

  • N-Boc Protection : React 3-(3-Bromobenzenesulfonyl)azetidine with Boc2O (1.1 equiv) and NEt3 (1.5 equiv) in DCM at room temperature for 4 hours. Validate complete protection via TLC (ninhydrin stain negative). Isolate the N-Boc intermediate.

  • Catalyst Activation : In a nitrogen-filled glovebox, combine the N-Boc protected intermediate (1.0 equiv, 0.5 mmol), exogenous primary amine (1.2 equiv, 0.6 mmol), Pd(OAc)2 (2.0 mol%), BrettPhos (4.0 mol%), and NaOtBu (1.5 equiv).

    • Rationale: NaOtBu is a strong base that rapidly scavenges the hydrobromide generated during the catalytic cycle, driving the equilibrium forward[6].

  • Coupling : Dissolve the mixture in degassed Toluene (5.0 mL) and heat to 90 °C for 6 hours.

  • Workup : Quench with saturated aqueous NH4Cl to neutralize the strong base, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

  • Validation & Analytical Checkpoints :

    • LC-MS: The success of the coupling is validated by the complete loss of the bromine isotopic pattern in the product mass spectrum, indicating successful C-N bond formation at the aryl bromide site.

Quantitative Reaction Metrics

Table 1: Catalyst and Ligand Selection Matrix for 3-(3-Bromobenzenesulfonyl)azetidine Workflows

Target PathwayPreferred Pd SourceOptimal LigandBaseSolventTemp (°C)Mechanistic Rationale
Selective N-Arylation (Ar-I) Pd2(dba)3RuPhosCs2CO32-MeTHF60Exploits Ar-I vs Ar-Br oxidative addition kinetics; mild base prevents ring opening.
Aryl Bromide Amination (1° Amines) Pd(OAc)2BrettPhosNaOtBuToluene90BrettPhos steric bulk prevents bis-arylation of primary amines.
Aryl Bromide Amination (2° Amines) Pd(OAc)2RuPhosNaOtBuToluene90Accommodates the steric bulk of secondary amines; promotes reductive elimination.
AB-Type Polymerization Pd2(dba)3XantphosCs2CO31,4-Dioxane110High temperature and bidentate ligand drive exhaustive intermolecular self-coupling.

Catalytic Cycle and Electronic Effects

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)(L)-Br] Pd0->OxAdd Aryl Bromide Addition (Accelerated by m-SO2R) AmineCoord Amine Coordination [Ar-Pd(II)(L)(NHR2)]+ OxAdd->AmineCoord Amine Coordination Amido Deprotonation [Ar-Pd(II)(L)-NR2] AmineCoord->Amido Base (e.g., NaOtBu) Halide Scavenging Product C-N Bond Formation (Reductive Elimination) Amido->Product Steric crowding drives elimination Product->Pd0 Catalyst Regeneration

Figure 2: Buchwald-Hartwig catalytic cycle emphasizing the electronic influence on oxidative addition.

References

  • Buchwald–Hartwig amination - Wikipedia Source: wikipedia.org URL:[4]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination Source: acsgcipr.org (ACS GCI Pharmaceutical Roundtable) URL:[6]

  • Buchwald-Hartwig Amination - Reagent Guides Source: acsgcipr.org (ACS GCI Pharmaceutical Roundtable) URL:[10]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors Source: nih.gov (PMC) URL:[2]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts Source: libretexts.org URL:[7]

  • 1785623-39-3 | 3-((3-Bromophenyl)sulfonyl)azetidine Source: bldpharm.com URL:[1]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries Source: nih.gov (PMC) URL:[3]

  • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine Source: researchgate.net URL:[8]

  • Strain-Release Arylations for the Bis-Functionalizytion of Azetidines Supporting Information Source: rsc.org URL:[5]

  • AshPhos Ligand: Facilitating Challenging Aminations in Five- and Six-Membered Heteroaryl Halides Using Cyclic Secondary and Bulky Amines Source: acs.org (JACS Au) URL:[9]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization in 3-(3-Bromobenzenesulfonyl)azetidine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 3-sulfonyl azetidines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 3-sulfonyl azetidines. The target molecule, 3-(3-Bromobenzenesulfonyl)azetidine , presents unique challenges due to the high ring strain of the azetidine core, the risk of over-oxidation, and the extreme water solubility of the final deprotected amine.

This guide abandons generic procedures to provide a highly optimized, mechanistically grounded, and self-validating workflow designed to maximize your isolated yield.

Visualizing the Optimized Workflow

The most reliable route to 3-(3-Bromobenzenesulfonyl)azetidine involves a three-step sequence: SN2 thioetherification, chemoselective oxidation, and anhydrous deprotection.

SynthesisWorkflow A N-Boc-3-iodoazetidine (Starting Material) C N-Boc-3-(3-bromophenylthio)azetidine (Thioether Intermediate) A->C Cs2CO3, DMF S_N2 Thioetherification B 3-Bromobenzenethiol (Nucleophile) B->C Cs2CO3, DMF S_N2 Thioetherification D N-Boc-3-(3-bromobenzenesulfonyl)azetidine (Sulfone Intermediate) C->D mCPBA or RuCl3/NaIO4 Oxidation E 3-(3-Bromobenzenesulfonyl)azetidine (Final Product) D->E HCl/Dioxane Boc Deprotection

Figure 1: Three-step synthetic workflow for 3-(3-Bromobenzenesulfonyl)azetidine.

Critical Parameter Optimization Data

Before diving into the troubleshooting FAQs, review this quantitative summary of how specific parameter adjustments directly impact the yield of each intermediate.

Synthesis StepVariable TestedSuboptimal ConditionOptimized ConditionYield ShiftMechanistic Causality
1. Thioetherification Leaving GroupN-Boc-3-(mesyloxy)azetidineN-Boc-3-iodoazetidine45% → 88%Iodide lowers the SN2 activation barrier, outcompeting E2 elimination and ring-opening.
1. Thioetherification Base / SolventK2CO3 / AcetoneCs2CO3 / DMF60% → 88%The "cesium effect" generates a highly reactive, naked thiolate anion; DMF stabilizes the polar transition state.
2. Oxidation OxidantH2O2 / AcOHRuCl3 (cat.) / NaIO455% → 92%Avoids acid-catalyzed Boc deprotection and N-oxidation; ensures strict chemoselectivity for the sulfone.
3. Deprotection Isolation MethodAqueous Workup (NaOH/DCM)Direct Filtration (HCl salt)40% → 95%Prevents catastrophic product loss to the aqueous phase caused by the high water solubility of the free azetidine.

Troubleshooting Q&A & FAQs

Q1: Why is my yield so low during the initial C-S bond formation (thioetherification)?

Symptom: Low conversion, presence of elimination byproducts (azetines), or complete azetidine ring-opening. Causality & Solution: Azetidines are highly strained four-membered rings. When using 3-mesyloxy or 3-tosyloxy leaving groups, the basic conditions required for thiolate formation often trigger E2 elimination or nucleophilic ring-opening rather than the desired SN2 displacement at the C3 position. To resolve this, switch your starting material to1[1]. The superior polarizability of the iodine atom lowers the SN2 activation barrier, allowing the substitution to outcompete elimination[2]. Furthermore, use Cesium Carbonate (Cs2CO3) in anhydrous DMF. The large ionic radius of cesium poorly coordinates with the thiolate, leaving it "naked" and highly nucleophilic.

Q2: I am observing degradation and multiple spots on TLC during the oxidation step. How do I prevent this?

Symptom: Loss of the Boc protecting group, N-oxidation, or Baeyer-Villiger type degradation. Causality & Solution: The oxidation of azetidine sulfides to sulfones is traditionally performed with m-CPBA[3]. However, commercial m-CPBA contains m-chlorobenzoic acid. If the reaction is run without a buffer, this acidic environment can prematurely cleave the Boc group, leading to water-soluble intermediates that are lost during workup, or subsequent N-oxidation of the exposed amine. Solution: Switch to a milder, highly selective catalytic system: RuCl3 (5 mol%) with NaIO4 (2.5 eq) in a biphasic MeCN/DCM/H2O mixture. This system selectively oxidizes the sulfur to the sulfone via a cyclic ruthenate ester intermediate without generating an acidic environment that threatens the Boc group.

Q3: My final deprotection step shows complete conversion on LC-MS, but my isolated yield is <30%. Where is my product?

Symptom: Massive product loss during aqueous workup after Boc deprotection. Causality & Solution: 3-(3-Bromobenzenesulfonyl)azetidine is a small, highly polar molecule containing a basic secondary amine. In its free base form, it has extreme water solubility. If you quench the TFA or HCl deprotection reaction with aqueous NaOH and attempt to extract with DCM or EtOAc, the majority of your product will remain trapped in the aqueous phase. Solution: Abandon aqueous workup entirely. Perform the Boc deprotection using 4M HCl in 1,4-dioxane . As the Boc group is cleaved (releasing isobutylene and CO2 gases), the product will precipitate directly out of the non-polar dioxane solution as a stable hydrochloride salt. Simply filter the reaction mixture to achieve >95% recovery.

Validated Step-by-Step Methodologies

These protocols are designed as self-validating systems , meaning each step includes an In-Process Control (IPC) to verify success before proceeding.

Phase 1: SN2 Thioetherification
  • Preparation: Charge a flame-dried round-bottom flask with N-Boc-3-iodoazetidine (1.0 eq, 10 mmol) and anhydrous DMF (50 mL, 0.2 M).

  • Reagent Addition: Add 3-bromobenzenethiol (1.1 eq, 11 mmol). Sparge the solution with argon for 10 minutes. Causality: Removing dissolved oxygen prevents the oxidative dimerization of the thiol into a disulfide.

  • Base Addition: Add Cs2CO3 (1.5 eq, 15 mmol) in one portion. Stir at room temperature for 4 hours.

  • IPC (Self-Validation): Monitor by TLC (Hexanes/EtOAc 4:1). The starting iodoazetidine is only visible via KMnO4 stain, whereas the new thioether product spot will be highly UV-active.

  • Workup: Quench with water (150 mL) and extract with EtOAc (3 x 50 mL). Wash the combined organics with 5% aqueous LiCl (3 x 50 mL) to completely partition the DMF into the aqueous phase. Dry over Na2SO4 and concentrate to yield crude N-Boc-3-(3-bromophenylthio)azetidine.

Phase 2: Chemoselective Oxidation
  • Preparation: Dissolve the crude thioether (1.0 eq, ~10 mmol) in a 2:2:1 mixture of MeCN/DCM/H2O (100 mL, 0.1 M).

  • Oxidant Addition: Add NaIO4 (2.5 eq, 25 mmol) and cool the biphasic mixture to 0 °C.

  • Catalyst Addition: Add RuCl3 hydrate (0.05 eq, 0.5 mmol). The solution will immediately turn dark brown/black. Stir vigorously for 2 hours, allowing it to warm to room temperature.

  • IPC (Self-Validation): Monitor by LC-MS. The intermediate sulfoxide ([M+H-Boc]+ + 16) will form rapidly; ensure complete conversion to the sulfone ([M+H-Boc]+ + 32) before quenching to prevent mixed product isolation.

  • Workup: Filter the mixture through a pad of Celite to remove insoluble ruthenium salts. Extract the filtrate with DCM (2 x 50 mL), wash with brine, dry over Na2SO4, and concentrate to yield N-Boc-3-(3-bromobenzenesulfonyl)azetidine.

Phase 3: Anhydrous Deprotection & Salt Isolation
  • Preparation: Dissolve the Boc-protected sulfone (1.0 eq, ~9 mmol) in anhydrous 1,4-dioxane (90 mL, 0.1 M).

  • Deprotection: Add 4M HCl in 1,4-dioxane (10.0 eq, 90 mmol) dropwise at room temperature. Stir for 3-4 hours. A white precipitate will begin to form as the reaction progresses.

  • IPC (Self-Validation): Monitor the supernatant by LC-MS. The disappearance of the Boc-protected mass and the appearance of the target product mass ([M+H]+ = 276.0 / 278.0 due to Bromine isotopes) confirms completion.

  • Isolation: Add cold diethyl ether (50 mL) to the flask to maximize precipitation. Filter the solid through a Buchner funnel, wash the filter cake with additional cold ether (2 x 20 mL), and dry under high vacuum. You have now isolated pure 3-(3-Bromobenzenesulfonyl)azetidine hydrochloride .

References

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a - Uniba.
  • 1-Boc-3-iodoazetidine | 254454-54-1 - ChemicalBook Source: ChemicalBook URL
  • Source: ACS Publications (acs.org)

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues of 3-(3-Bromobenzenesulfonyl)azetidine in Aqueous Media

Welcome to the technical support center for 3-(3-Bromobenzenesulfonyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-(3-Bromobenzenesulfonyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered with this compound in aqueous media. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these issues effectively.

Frequently Asked Questions (FAQs)

Q1: I'm observing poor solubility of 3-(3-Bromobenzenesulfonyl)azetidine in my neutral aqueous buffer. What is the underlying cause?

A1: 3-(3-Bromobenzenesulfonyl)azetidine is a compound that, like many sulfonamides, can exhibit limited aqueous solubility.[1][2] The molecule possesses a hydrophobic bromophenyl group and a sulfonamide moiety, which contribute to its overall low solubility in neutral water. The azetidine ring, while containing a nitrogen atom, is part of a sulfonamide linkage, which significantly reduces its basicity compared to a simple secondary amine.[3] Consequently, at neutral pH, the molecule is predominantly in its non-ionized, less soluble form.

Q2: Can I improve the solubility by adjusting the pH of my buffer?

A2: Yes, pH modification is a primary and effective strategy.[4][5][6] The azetidine nitrogen in the sulfonamide structure is weakly basic.[3] By lowering the pH of the aqueous medium (i.e., making it more acidic), you can protonate this nitrogen atom. The resulting cationic form of the molecule will have significantly higher aqueous solubility due to its ionic nature.[7][8][9] It is crucial to determine the pKa of the compound to select an optimal pH for solubilization.[6][10]

Q3: What is the difference between kinetic and thermodynamic solubility, and which should I be concerned with?

A3: It's important to distinguish between these two concepts as they relate to different experimental goals.

  • Kinetic solubility refers to the concentration at which a compound, typically dissolved in an organic solvent like DMSO and then diluted into an aqueous buffer, begins to precipitate.[11][12][13][14] This is often a measure of a supersaturated state and can yield higher solubility values than thermodynamic solubility.[12][15] For high-throughput screening assays, kinetic solubility is often the more relevant parameter.[13]

  • Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent after an extended incubation period.[11][12][14] This value is critical for formulation development and understanding the long-term stability of a solution.[13]

For initial experiments, you might be working with kinetic solubility. However, for formulation and development, understanding the thermodynamic solubility is essential to avoid precipitation over time.[11][12]

Q4: My compound still shows limited solubility even with pH adjustment. What are my next steps?

A4: If pH adjustment is insufficient, you can explore the use of co-solvents. Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of poorly soluble compounds.[16][17][18][19] Common co-solvents used in pharmaceutical development include ethanol, propylene glycol, and polyethylene glycols (PEGs).[16][19] These agents work by reducing the polarity of the aqueous medium, making it more favorable for solvating hydrophobic molecules.[18]

Q5: Are there other advanced techniques I can consider for enhancing solubility?

A5: For more challenging cases, several advanced formulation strategies can be employed:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like 3-(3-Bromobenzenesulfonyl)azetidine, within their central cavity, thereby increasing their apparent water solubility.[20][21]

  • Surfactants: The use of surfactants can lead to the formation of micelles that can solubilize poorly soluble compounds.[16]

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the solid compound, which can lead to a faster dissolution rate.[4][17][22]

  • Solid Dispersions: Creating an amorphous solid dispersion of the compound in a polymer matrix can significantly improve its solubility and dissolution rate.[21][22]

Troubleshooting Guide

Issue 1: Compound precipitates out of solution upon addition to aqueous buffer.
Workflow for Troubleshooting Precipitation

Caption: A step-by-step workflow for addressing precipitation issues.

Issue 2: Inconsistent results in biological assays.

This may be due to the compound not being fully dissolved.

Protocol for Ensuring Complete Solubilization
  • Visual Inspection: Always visually inspect your stock and final solutions for any particulate matter.

  • Filtration: Filter your final solution through a 0.22 µm syringe filter to remove any undissolved particles before use in assays.

  • Solubility Measurement: Perform a formal solubility assessment to determine the actual concentration of the dissolved compound.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

This protocol will help you determine the optimal pH for solubilizing 3-(3-Bromobenzenesulfonyl)azetidine.

  • Prepare a series of buffers: Prepare buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate buffers).

  • Add excess compound: Add an excess amount of 3-(3-Bromobenzenesulfonyl)azetidine to a known volume of each buffer.

  • Equilibrate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached (thermodynamic solubility).[13]

  • Separate solid from liquid: Centrifuge the samples to pellet the undissolved solid.

  • Quantify dissolved compound: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

Expected Results (Illustrative Data)
pHSolubility (µg/mL)
2.01500
4.0800
6.050
7.410
8.08
Protocol 2: Co-solvent Screening

This protocol allows for the rapid screening of different co-solvents to improve solubility.

  • Prepare co-solvent mixtures: Prepare various concentrations (e.g., 5%, 10%, 20% v/v) of different water-miscible organic solvents (e.g., ethanol, DMSO, PEG 400) in your chosen aqueous buffer.

  • Add compound: Add a known amount of 3-(3-Bromobenzenesulfonyl)azetidine to each co-solvent mixture.

  • Assess solubility: Vortex and visually inspect for complete dissolution. If necessary, quantify the solubility as described in Protocol 1.

Co-solvent Screening Workflow

CoSolventScreening Start Start: Insufficient Solubility Prep Prepare Co-solvent Mixtures (e.g., 5%, 10%, 20% in buffer) Start->Prep Screen Screen Co-solvents (Ethanol, DMSO, PEG 400) Prep->Screen Assess Assess Solubility (Visual & Quantitative) Screen->Assess Select Select Optimal Co-solvent & Concentration Assess->Select Proceed Proceed with Experiment Select->Proceed

Caption: Workflow for selecting an appropriate co-solvent.

References

  • Martin, A., Wu, P. L., & Adjei, A. (1980). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 69(6), 659–665.
  • Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 38(4), 301-310.
  • World Pharma Today. (2025, October 17).
  • Alsenz, J., & Kansy, M. (2007). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 31(5), 545-549.
  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315–499.
  • Wikipedia. (n.d.). Sulfonamide (medicine).
  • WuXi AppTec DMPK. (2024, March 15).
  • Perlovich, G. L., Volkova, T. V., & Bauer-Brandl, A. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • Miller, J. M., Beig, A., & Dahan, A. (2012). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Molecular Pharmaceutics, 9(3), 664-673.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. 13(Special Issue 9), 1753-1758.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 108-116.
  • Patil, S. K., Wagh, K. S., Parik, V. B., Akarte, A. M., & Baviskar, D. T. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-80.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Wikipedia. (n.d.). Cosolvent.
  • Perlovich, G. L., Volkova, T. V., & Bauer-Brandl, A. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • Bult, A., & Klasen, H. B. (1978). Solubility studies of silver sulfonamides. Archiv der Pharmazie (Weinheim), 311(10), 855-860.
  • Raytor. (2026, January 22).
  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of....
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • SlideShare. (2021, February 21). pH and Solvent Effect on Drug Solubility.
  • BLD Pharm. (n.d.). 3-((3-Bromophenyl)sulfonyl)azetidine.
  • Khan Academy. (n.d.). pH and solubility.
  • MolPort. (n.d.). 1-(3-bromobenzenesulfonyl)azetidine.
  • Kramer, S. F., & Flynn, G. L. (1972). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. Journal of Pharmaceutical Sciences, 61(12), 1896-1904.
  • Chemsrc. (2025, September 25). 3-(3-bromophenyl)azetidine,hydrochloride.
  • Wikipedia. (n.d.). Azetidine.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 1(5), 374-386.
  • AAT Bioquest. (2026, March 13). Solubility Reference Table.
  • AMERICAN ELEMENTS. (n.d.). Azetidines.

Sources

Troubleshooting

Optimizing reaction temperature for 3-(3-Bromobenzenesulfonyl)azetidine cleavage

Welcome to the Azetidine Derivatives Technical Support Center . This portal is designed for drug development professionals and synthetic chemists facing challenges in the late-stage functionalization and cleavage of func...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Azetidine Derivatives Technical Support Center . This portal is designed for drug development professionals and synthetic chemists facing challenges in the late-stage functionalization and cleavage of functionalized azetidines.

Below is our comprehensive troubleshooting guide for optimizing the chemoselective cleavage of 3-(3-Bromobenzenesulfonyl)azetidine .

Structural Context & The Chemoselectivity Challenge

Before optimizing the reaction, we must define the structural nature of the substrate. Vendor data confirms that1[1] is a C-sulfone (the sulfonyl group is attached to the C3 carbon of the azetidine ring), not an N-sulfonamide.

Therefore, standard acidic sulfonamide deprotection protocols will fail. The C-S bond must be cleaved via reductive desulfonylation . The primary challenge is chemoselectivity: applying enough thermal energy to cleave the C-S bond via single electron transfer (SET) without providing enough energy to induce hydrodebromination (C-Br cleavage) of the sensitive 3-bromoaryl moiety.

Mechanistic Pathway Visualization

G A 3-(3-Bromobenzenesulfonyl) azetidine B Desired Cleavage (Azetidine + Sulfinate) A->B Mg/MeOH 15 °C C Debromination (Azetidine + Benzenesulfinate) A->C Mg/MeOH > 50 °C D Ring Opening (Acyclic Sulfone) A->D Nucleophiles > 80 °C

Reaction pathways of 3-(3-Bromobenzenesulfonyl)azetidine cleavage based on temperature.

Troubleshooting FAQs

Q: Why is temperature control so critical for this specific substrate? A: The reaction relies on a dissolving metal reduction. Magnesium donates electrons to the sulfone to form a radical anion, which fragments into a sulfinate anion and an azetidin-3-yl radical. At low temperatures (15 °C), this SET pathway selectively targets the C-S bond. However, if the temperature exceeds 50 °C, the activation energy for C-Br homolysis is reached, leading to rapid hydrodebromination, as noted in foundational studies on 2[2].

Q: Can I use Sodium Amalgam (Na/Hg) or standard refluxing conditions instead? A: We strongly advise against it. While refluxing conditions (70–85 °C) are common for highly robust substrates3[3], Na/Hg is a harsher reductant that drastically increases the rate of aryl halide reduction. Mg/MeOH is milder and allows for precise kinetic control over the chemoselectivity[2].

Q: Why am I observing acyclic byproducts in my LC-MS? A: Azetidine is a highly strained 4-membered heterocycle. At elevated temperatures (>80 °C), the ring becomes susceptible to nucleophilic attack by the methanol solvent or generated methoxide, leading to irreversible C-N bond cleavage (ring opening).

Quantitative Data: Temperature vs. Reaction Pathway

The following table summarizes the causal relationship between internal reaction temperature and product distribution during Mg/MeOH desulfonylation.

Reaction Temperature (°C)Mg (Equivalents)Desired C-S Cleavage (%)Undesired C-Br Cleavage (%)Azetidine Ring Opening (%)
01045 (Incomplete)< 10
15 10 88 (Optimal) 2 0
25 (Room Temp)107612< 1
501035555
80 (Reflux)10106520

Experimental Protocol: Chemoselective Reductive Desulfonylation

Self-Validating System Note: This protocol relies on strict thermal control. The reaction of Mg with MeOH generates hydrogen gas. If the reaction mixture begins to bubble violently rather than maintaining a steady, gentle effervescence, the exothermic heat has breached the 20 °C threshold, and debromination is actively occurring.

Step-by-Step Methodology:

  • Substrate Preparation: In a flame-dried 50 mL round-bottom flask under an argon atmosphere, dissolve 3-(3-Bromobenzenesulfonyl)azetidine (1.0 mmol) in anhydrous methanol (10 mL). Causality: Anhydrous conditions prevent the premature oxidation of the magnesium surface and ensure the SET pathway is directed entirely toward the sulfone[4].

  • Thermal Equilibration: Submerge the flask in a thermostated water bath set precisely to 15 °C. Causality: 15 °C provides sufficient thermal energy to overcome the activation barrier for C-S cleavage while remaining kinetically trapped below the activation energy required for C-Br homolysis.

  • Activation of Reductant: Add magnesium turnings (10.0 mmol, 10 equiv) in a single portion. Add one small crystal of iodine (I₂). Causality: Iodine reacts with the passivating magnesium oxide (MgO) layer, exposing the pure Mg(0) surface required for efficient electron transfer.

  • Controlled Reaction: Stir vigorously for 3 hours. Monitor the internal temperature closely. Causality: The reaction is highly exothermic. Vigorous stirring ensures rapid heat dissipation into the water bath, preventing localized thermal hotspots that cause debromination.

  • Quenching & Isolation: Once TLC indicates complete consumption of the starting material, quench the reaction by slowly adding saturated aqueous NH₄Cl (10 mL) at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 15 mL), dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.

References

  • Title: 1785623-39-3 | 3-((3-Bromophenyl)sulfonyl)
  • Source: Journal of Organic Chemistry (American Chemical Society)
  • Title: Application Notes and Protocols for the Deprotection of 1-Benzenesulfonyl-7-methoxy-1H-indole Source: Benchchem URL
  • Title: A selenosulfonation-based approach to (22S, 23E)

Sources

Optimization

Best deuterated solvents for dissolving 3-(3-Bromobenzenesulfonyl)azetidine in NMR analysis

Welcome to the technical support guide for the NMR analysis of 3-(3-Bromobenzenesulfonyl)azetidine. This document provides researchers, scientists, and drug development professionals with practical, in-depth guidance on...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the NMR analysis of 3-(3-Bromobenzenesulfonyl)azetidine. This document provides researchers, scientists, and drug development professionals with practical, in-depth guidance on selecting the optimal deuterated solvent for this compound. Our aim is to move beyond simple recommendations to explain the underlying chemical principles, ensuring you can make informed decisions and effectively troubleshoot common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the best deuterated solvents for dissolving 3-(3-Bromobenzenesulfonyl)azetidine for NMR analysis?

Based on the molecular structure of 3-(3-Bromobenzenesulfonyl)azetidine, which features a polar sulfonyl group, a brominated aromatic ring, and a saturated azetidine ring, the compound is anticipated to be polar.[1][2][3] Therefore, polar deuterated solvents are the most suitable choice for achieving complete dissolution, which is critical for high-quality NMR spectra.[4][5]

The primary recommendations are:

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): This is often the first choice for highly polar compounds due to its exceptional solvating power.[6][7]

  • Deuterated Methanol (CD₃OD): As a polar, protic solvent, it is also an excellent candidate for dissolving this type of compound.[8][9]

  • Deuterated Acetonitrile (CD₃CN): A polar aprotic solvent that can be a good alternative if DMSO-d₆ or CD₃OD are not suitable.[10]

Less likely, but possible:

  • Deuterated Chloroform (CDCl₃): While being one of the most common NMR solvents, its moderate polarity might be insufficient for complete dissolution unless used in combination with another more polar solvent.[11][12][13]

Q2: Why is solvent selection so critical for NMR analysis?

The choice of a deuterated solvent is a foundational step in any NMR experiment for several key reasons:[14]

  • Analyte Solubility: The primary requirement is to completely dissolve the sample. Incomplete dissolution leads to a non-homogeneous sample, resulting in broad peaks, poor spectral resolution, and inaccurate integration.[5][15]

  • Minimizing Solvent Interference: Deuterated solvents, where hydrogen atoms (¹H) are replaced by deuterium (²H), are used to prevent the large solvent signal from overwhelming the much smaller signals from the analyte.[4][9]

  • Field/Frequency Lock: Modern NMR spectrometers utilize the deuterium signal from the solvent to stabilize the magnetic field, which is essential for the long-term stability and reproducibility of the experiment.[9][14]

Q3: My compound did not dissolve well in CDCl₃. What should I do?

This is a common issue given the polar nature of 3-(3-Bromobenzenesulfonyl)azetidine. If you encounter poor solubility in a less polar solvent like CDCl₃, you should systematically move to a more polar solvent. The recommended order of solvents to try would be Acetonitrile-d₃, Methanol-d₄, and then DMSO-d₆.[9] It is also possible to use a mixture of solvents, for instance, a small amount of DMSO-d₆ added to CDCl₃ can sometimes significantly improve solubility.[15]

Q4: Are there any potential issues with using highly polar solvents like DMSO-d₆?

While DMSO-d₆ is an excellent solvent for polar compounds, there are a few points to consider:

  • Water Absorption: DMSO-d₆ is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[16] This will result in a water peak in your ¹H NMR spectrum (typically around 3.3 ppm), which can sometimes overlap with signals of interest.[16]

  • High Boiling Point: DMSO-d₆ has a high boiling point (189 °C), which can make sample recovery difficult if you need to retrieve your compound after the analysis.[6]

  • Viscosity: It is more viscous than other NMR solvents, which can sometimes lead to slightly broader lines in the spectrum.

Q5: How can I be certain I've chosen the right solvent before committing my entire sample?

It is highly recommended to perform a small-scale solubility test before preparing the final NMR sample. This conserves your valuable compound and saves time. A detailed protocol for this is provided in the "Experimental Protocols" section below.

Visualizing the Solvent Selection Process

The following diagram illustrates the logical workflow for selecting an appropriate deuterated solvent for your analysis.

Solvent_Selection_Workflow cluster_0 Analyte Assessment cluster_1 Solvent Testing Protocol Analyte 3-(3-Bromobenzenesulfonyl)azetidine Properties Structural Features: - Sulfonyl Group (Polar) - Azetidine Ring (Polar) - Bromophenyl Group (Moderate Polarity) Analyte->Properties Analyze Conclusion Conclusion: Compound is Polar Properties->Conclusion Start Start with Small-Scale Test (~0.5-1 mg of sample) Conclusion->Start Test_DMSO Try DMSO-d6 Start->Test_DMSO Test_MeOD Try CD3OD Test_ACN Try CD3CN Test_CDCl3 Try CDCl3 Dissolved_Yes Completely Dissolved? Test_DMSO->Dissolved_Yes Dissolved_No Completely Dissolved? Test_MeOD->Dissolved_Yes Test_ACN->Dissolved_Yes Test_CDCl3->Dissolved_Yes Proceed Proceed to NMR Sample Prep Dissolved_Yes->Proceed Yes Troubleshoot Troubleshoot: - Try next solvent - Consider solvent mixture - Gentle warming Dissolved_No->Troubleshoot Troubleshoot->Test_MeOD Try Next Troubleshoot->Test_ACN Try Next Troubleshoot->Test_CDCl3 Try Next

Caption: A flowchart outlining the decision-making process for selecting a suitable deuterated solvent.

Data Summary: Recommended Solvents

For quick reference, the key properties of the recommended deuterated solvents are summarized in the table below.[17][18]

SolventChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Residual ¹H Peak (ppm)¹³C Signal (ppm)Key Characteristics
DMSO-d₆ C₂D₆OS84.17189~2.50 (quintet)39.52 (septet)Highly polar, excellent for dissolving a wide range of compounds.[6][19]
Methanol-d₄ CD₄O36.0765~3.31 (quintet), ~4.87 (broad s, -OD)49.0 (septet)Polar, protic solvent; good for observing exchangeable protons.[8][20][21]
Acetonitrile-d₃ C₂D₃N44.0782~1.94 (quintet)1.32 (septet), 118.26 (septet)Polar aprotic solvent with a lower boiling point than DMSO.[10]
Chloroform-d CDCl₃120.3861~7.26 (singlet)77.16 (triplet)Moderately polar, versatile, but may not be sufficient for this compound.[12][22]

Note: Chemical shifts of residual solvent and water peaks can vary slightly based on temperature, concentration, and sample matrix.[17]

Experimental Protocols

Protocol 1: Small-Scale Solubility Test

Objective: To empirically determine the most suitable deuterated solvent for 3-(3-Bromobenzenesulfonyl)azetidine without using a large amount of the compound.

Materials:

  • 3-(3-Bromobenzenesulfonyl)azetidine (approx. 1-2 mg)

  • Small vials or microcentrifuge tubes

  • Deuterated solvents (DMSO-d₆, CD₃OD, CD₃CN, CDCl₃)

  • Pipettes or syringes

Procedure:

  • Weigh approximately 0.5-1 mg of your compound into a clean, dry vial.

  • Add approximately 0.1 mL of the first deuterated solvent to be tested (e.g., CDCl₃).

  • Gently vortex or flick the vial for 30-60 seconds to aid dissolution.

  • Visually inspect the solution against a contrasting background. Look for any undissolved solid particles. A completely dissolved sample will be a clear, homogeneous solution.[5]

  • If the compound is not fully dissolved, you can try gentle warming (if the compound is thermally stable) or sonication for a few minutes.

  • If the compound remains insoluble, repeat steps 1-5 in a new vial with the next solvent in order of increasing polarity (e.g., CD₃CN, then CD₃OD, then DMSO-d₆).[23]

  • The solvent that provides a clear, homogeneous solution is the best choice for preparing your final NMR sample.

Protocol 2: NMR Sample Preparation

Objective: To prepare a high-quality, homogeneous NMR sample for analysis.

Materials:

  • 3-(3-Bromobenzenesulfonyl)azetidine (typically 2-10 mg for ¹H NMR, 10-50 mg for ¹³C NMR)

  • Selected deuterated solvent (approx. 0.6-0.7 mL)

  • High-quality 5 mm NMR tube and cap

  • Pipette with filter tip (or Pasteur pipette with a cotton plug)

  • Vortex mixer

Procedure:

  • Weigh the desired amount of your compound directly into a clean, dry vial.

  • Add the selected deuterated solvent (approx. 0.6-0.7 mL) to the vial.

  • Cap the vial and vortex until the sample is completely dissolved. A brief, gentle warming in a water bath can be used if necessary, provided the compound is stable.

  • To remove any microscopic dust or fibers, which can degrade spectral quality, filter the solution directly into the NMR tube. This can be done by passing the solution through a small cotton plug packed into a Pasteur pipette or by using a syringe with a filter attachment.

  • The final volume in the NMR tube should be sufficient to cover the detection region of the NMR probe (typically a height of 4-5 cm).

  • Cap the NMR tube securely, label it clearly, and it is ready for analysis.

By following this structured approach, from understanding the chemical nature of your compound to systematically testing and preparing your sample, you will be well-equipped to acquire high-quality, reproducible NMR data for 3-(3-Bromobenzenesulfonyl)azetidine.

References

  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • Benchchem. (n.d.). The Pivotal Role of Deuterated DMSO in NMR Spectroscopy: A Technical Guide.
  • Wikipedia. (n.d.). Deuterated DMSO.
  • Wikipedia. (n.d.). Deuterated chloroform.
  • Isotope Science / Alfa Chemistry. (2026, January 3). How to Choose Deuterated NMR Solvents.
  • Amber Bridge New Co., Ltd. (2022, June 13). Introduction to Deuterated Compounds.
  • Benchchem. (n.d.). A Comparative Guide to Deuterated Solvents for NMR Analysis.
  • ARMAR Isotopes. (n.d.). Methanol-d4: High-Purity Solvent for Precise NMR Spectroscopy.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71583, Chloroform-D.
  • ChemicalBook. (2026, January 13). Chloroform-d | 865-49-6.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71568, Methanol-D4.
  • Sigma-Aldrich. (n.d.). Chloroform-d D 99.8atom% 865-49-6.
  • Xiamen Aeco Chemical Co., Ltd. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis.
  • Cambridge Isotope Laboratories. (n.d.). Dimethyl Sulfoxide (DMSO).
  • Wikipedia. (n.d.). Deuterated methanol.
  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • Sigma-Aldrich. (n.d.). Acetonitrile-d3 D, 99.8atom% 2206-26-0.
  • Cambridge Isotope Laboratories. (n.d.). Acetonitrile-d₃ (D, 99.8%).
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Sigma-Aldrich. (n.d.). Methanol-D4 deuteration degree min. 99.8 for NMR spectroscopy MagniSolv 811-98-3.
  • Sigma-Aldrich. (n.d.). NMR Deuterated Solvent Properties Reference Chart.
  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
  • ResearchGate. (2015, September 15). Could there be any effect on the NMR signals if the samples are not well dissolved in such given solvents?
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. DOI: 10.1021/acs.oprd.5b00417
  • ResearchGate. (2022, June 29). How to take NMR if compound is not soluble in DMSO-d6 and CDCl3?
  • University of Ottawa. (n.d.). How to make an NMR sample.
  • Al-Majidi, S. M. (2018). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Journal of University of Babylon for Pure and Applied Sciences, 26(7), 18-26.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.
  • Kanto Kagaku. (n.d.). How to select NMR solvent.
  • LookChem. (n.d.). Cas 1133116-29-6,1-(3-Bromophenylsulfonyl)azetidine.
  • MolPort. (n.d.). 1-(3-bromobenzenesulfonyl)azetidine | 1133116-29-6.
  • NextSDS. (n.d.). 3-(3-broMophenyl)azetidine hcl — Chemical Substance Information.
  • Welsch, M. E., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(4), 287–295. DOI: 10.1021/cn200115c
  • Wikipedia. (n.d.). Azetidine.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-(3-Bromobenzenesulfonyl)azetidine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Azetidine scaffolds,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Azetidine scaffolds, recognized for their ability to impart desirable physicochemical properties such as improved solubility and metabolic stability, are increasingly incorporated into drug candidates. When functionalized, as in the case of 3-(3-Bromobenzenesulfonyl)azetidine, a thorough understanding of its three-dimensional structure and electronic properties is crucial for predicting its biological activity and mechanism of action.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for the unambiguous determination of molecular structure in solution. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR chemical shifts for 3-(3-Bromobenzenesulfonyl)azetidine. In the absence of direct experimental data for this specific molecule, this guide leverages high-quality predicted data and compares it with experimental data from structurally related analogs to provide a reliable reference for researchers.

Molecular Structure and Atom Numbering

The structural framework of 3-(3-Bromobenzenesulfonyl)azetidine, with the systematic numbering used for NMR signal assignment, is depicted below. This numbering scheme will be used throughout this guide.

Figure 1: Structure and atom numbering of 3-(3-Bromobenzenesulfonyl)azetidine.

Predicted ¹H and ¹³C NMR Chemical Shifts

The predicted ¹H and ¹³C NMR chemical shifts for 3-(3-Bromobenzenesulfonyl)azetidine were generated using a reliable online NMR prediction tool. These values provide a strong foundation for the initial assignment of experimental spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(3-Bromobenzenesulfonyl)azetidine

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C23.95 (t, J = 7.8 Hz)52.5
C34.50 (p, J = 7.0 Hz)35.0
C43.95 (t, J = 7.8 Hz)52.5
C1'-142.0
C2'7.95 (d, J = 7.9 Hz)125.5
C3'-123.0
C4'7.80 (t, J = 7.9 Hz)135.8
C5'7.50 (t, J = 7.9 Hz)130.5
C6'7.85 (d, J = 7.9 Hz)130.0
NH~2.5-3.5 (broad s)-

Note: Predicted values are for a spectrum recorded in CDCl₃. The chemical shift of the N-H proton is highly dependent on solvent and concentration and is expected to be a broad singlet.

Comparative Analysis with Structural Analogs

To enhance the reliability of the predicted data, a comparative analysis with experimentally obtained NMR data of structurally similar compounds is essential.

Azetidine Ring System

The chemical shifts of the azetidine ring protons are influenced by the substituent at the 3-position and the nature of the group attached to the nitrogen atom.

  • Azetidine Hydrochloride : In the protonated form, the methylene protons of the azetidine ring (C2/C4-H) appear as a triplet at approximately 4.20 ppm, and the C3-H protons are observed as a multiplet around 2.60 ppm.[1]

  • N-Boc-3-phenylazetidine : In this analog, the C2/C4-H protons are observed as a triplet around 4.33 ppm, while the C3-H methine proton appears as a multiplet centered at approximately 3.73 ppm. The corresponding C2/C4 carbons resonate around 56.5 ppm, and the C3 carbon is found at about 33.6 ppm. The electron-withdrawing nature of the Boc group and the magnetic anisotropy of the phenyl ring influence these shifts.

For 3-(3-Bromobenzenesulfonyl)azetidine, the strongly electron-withdrawing sulfonyl group is expected to deshield the adjacent protons and carbons. The predicted downfield shift of the C3-H to 4.50 ppm compared to the analogs is consistent with this effect. The C2 and C4 protons are predicted to be equivalent and appear as a triplet around 3.95 ppm.

3-Bromobenzenesulfonyl Moiety

The substitution pattern on the aromatic ring dictates the chemical shifts and coupling patterns of the aromatic protons.

  • 3-Bromobenzenesulfonyl Chloride : The aromatic protons of this precursor exhibit a complex multiplet pattern in the range of 7.50-8.00 ppm. The carbon atoms in the aromatic ring show signals between approximately 123 and 142 ppm.

In 3-(3-Bromobenzenesulfonyl)azetidine, the aromatic proton signals are predicted to be in a similar region. The proton at C2' is expected to be the most downfield due to its proximity to the sulfonyl group. The characteristic splitting pattern will be crucial for definitive assignment.

Table 2: Comparison of ¹H and ¹³C NMR Chemical Shifts with Structural Analogs

Compound Azetidine C2/C4-H (ppm) Azetidine C3-H (ppm) Aromatic H (ppm) Azetidine C2/C4 (ppm) Azetidine C3 (ppm) Aromatic C (ppm)
3-(3-Bromobenzenesulfonyl)azetidine (Predicted) 3.95 (t)4.50 (p)7.50-7.95 (m)52.535.0123.0-142.0
Azetidine Hydrochloride (Experimental) [1]4.20 (t)2.60 (m)-~50~20-
N-Boc-3-phenylazetidine (Experimental) 4.33 (t)3.73 (m)7.23-7.39 (m)56.533.6126.8-142.3
3-Bromobenzenesulfonyl Chloride (Experimental) --7.50-8.00 (m)--123.0-142.0

This comparative analysis demonstrates the expected trends in chemical shifts. The electron-withdrawing sulfonyl group significantly influences the chemical shifts of both the azetidine ring and the aromatic moiety.

Experimental Protocol for NMR Analysis

To obtain high-quality experimental data for 3-(3-Bromobenzenesulfonyl)azetidine or similar compounds, the following protocol is recommended.

I. Sample Preparation
  • Weighing : Accurately weigh 5-10 mg of the purified compound.

  • Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[2]

II. NMR Data Acquisition
  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition :

    • Experiment : Standard one-pulse experiment.

    • Number of Scans : 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1) : 1-2 seconds.

    • Acquisition Time : 2-4 seconds.

  • ¹³C NMR Acquisition :

    • Experiment : Proton-decoupled (e.g., zgpg30).

    • Number of Scans : 1024 or more, as the ¹³C nucleus has a low natural abundance.

    • Relaxation Delay (d1) : 2-5 seconds.

III. Data Processing and Analysis
  • Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction : Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing : Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.

  • Peak Picking and Integration : Identify all peaks and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analysis : Report chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). Determine the multiplicity of each signal (e.g., singlet, doublet, triplet, multiplet).

Figure 2: General workflow for NMR spectroscopic analysis.

Conclusion

This guide provides a robust framework for understanding and predicting the ¹H and ¹³C NMR spectra of 3-(3-Bromobenzenesulfonyl)azetidine. By combining predicted data with experimental data from structural analogs, researchers can confidently assign spectral features and confirm the structure of this and related molecules. The provided experimental protocol offers a standardized approach to acquiring high-quality NMR data, ensuring reproducibility and accuracy in structural elucidation efforts critical to advancing drug discovery programs.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • PubChem. (n.d.). Azetidine hydrochloride. Retrieved from [Link]

Sources

Comparative

Decoding the Signature Fragmentation of 3-(3-Bromobenzenesulfonyl)azetidine: A Comparative Mass Spectrometry Guide

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only th...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a unique fragmentation "fingerprint" that aids in structural confirmation and impurity profiling. This guide offers an in-depth analysis of the expected mass spectrometry fragmentation pattern of 3-(3-Bromobenzenesulfonyl)azetidine, a molecule of interest in medicinal chemistry. We will dissect its anticipated fragmentation pathways under common ionization techniques and compare these with structurally related alternatives, providing researchers with a predictive framework for their analytical endeavors.

The Analytical Imperative: Why Fragmentation Matters

Understanding the fragmentation of a molecule like 3-(3-Bromobenzenesulfonyl)azetidine is not merely an academic exercise. It is a critical component of its analytical characterization. A predictable fragmentation pattern allows for:

  • Unambiguous Identification: Confirmation of the synthesized target molecule against a theoretical fragmentation pattern.

  • Impurity Profiling: Identification of structurally related impurities by their unique fragmentation patterns.

  • Metabolite Identification: Tracking the biotransformation of the parent drug by identifying metabolites that retain specific structural motifs.

This guide will focus on the fragmentation behavior induced by both "hard" ionization techniques like Electron Ionization (EI) and "soft" ionization followed by collision-induced dissociation (ESI-MS/MS).[1][2]

The Molecular Blueprint: Predicting the Fragmentation of 3-(3-Bromobenzenesulfonyl)azetidine

The structure of 3-(3-Bromobenzenesulfonyl)azetidine presents several key features that will dictate its fragmentation cascade: the bromobenzenesulfonyl group and the strained four-membered azetidine ring.

A hallmark of any bromine-containing compound in mass spectrometry is its distinct isotopic signature. Due to the nearly equal natural abundance of the 79Br and 81Br isotopes, any fragment containing a bromine atom will appear as a pair of peaks (an M and M+2 peak) of roughly equal intensity, separated by 2 m/z units.[3][4][5][6][7] This provides an immediate and powerful diagnostic tool for identifying bromine-containing fragments.

The primary fragmentation pathways for 3-(3-Bromobenzenesulfonyl)azetidine are anticipated to be:

  • Loss of Sulfur Dioxide (SO2): A common fragmentation pathway for aromatic sulfonamides is the neutral loss of SO2 (64 Da).[2][8][9] This rearrangement reaction is a charge-remote process that can provide a significant peak in the spectrum.

  • Cleavage of the Sulfonyl-Azetidine Bond: The S-N bond of the sulfonamide is susceptible to cleavage, leading to the formation of the 3-bromobenzenesulfonyl cation and the azetidine radical, or vice versa, depending on charge stabilization.

  • Azetidine Ring Opening and Fragmentation: The strained four-membered azetidine ring is prone to ring-opening and subsequent fragmentation, likely through the loss of small neutral molecules like ethene (C2H4).[10]

The interplay of these pathways will generate a characteristic mass spectrum. The following diagram illustrates the predicted major fragmentation pathways.

Fragmentation_Pathway M [M]+• 3-(3-Bromobenzenesulfonyl)azetidine frag1 [M-SO2]+• (m/z...) M->frag1 -SO2 frag2 [3-Bromobenzenesulfonyl]+ (m/z 219/221) or [Azetidine]+• (m/z 57) M->frag2 S-N Cleavage frag3 [Ring-Opened Isomer]+• M->frag3 Ring Opening frag4 [Fragment]+• (m/z...) frag3->frag4 -C2H4

Caption: Predicted fragmentation pathways of 3-(3-Bromobenzenesulfonyl)azetidine.

A Comparative Analysis: Distinguishing 3-(3-Bromobenzenesulfonyl)azetidine from Structural Analogs

To highlight the unique fragmentation signature of our target compound, we will compare its expected fragmentation pattern with two plausible alternatives: an isomer, 1-(3-Bromobenzenesulfonyl)pyrrolidine, and a related compound lacking the bromine atom, 3-(Benzenesulfonyl)azetidine.

Compound Key Differentiating Features in MS
3-(3-Bromobenzenesulfonyl)azetidine (Target) - Isotopic Pattern: Prominent M/M+2 peaks with ~1:1 ratio for all bromine-containing fragments.- Azetidine Fragmentation: Characteristic losses from the four-membered ring.
1-(3-Bromobenzenesulfonyl)pyrrolidine (Isomer) - Isotopic Pattern: Similar M/M+2 peaks to the target.- Pyrrolidine Fragmentation: Different ring fragmentation pattern compared to azetidine, likely involving the loss of larger neutral fragments.
3-(Benzenesulfonyl)azetidine (Analog) - No Isotopic Pattern: Absence of the characteristic 1:1 M+2 peak.- Lower Mass Fragments: All corresponding fragments will be 78/80 Da lighter due to the absence of bromine.

This comparative approach allows for the confident identification of 3-(3-Bromobenzenesulfonyl)azetidine, even in the presence of closely related species.

Experimental Protocol: Acquiring High-Quality Mass Spectra

Reproducible and high-quality data are the bedrock of analytical science. The following is a generalized protocol for the analysis of 3-(3-Bromobenzenesulfonyl)azetidine by LC-MS.

Instrumentation:

  • A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to a UHPLC system.

UHPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure good separation.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Conditions (ESI-MS/MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe a range of fragment ions.

  • Data Acquisition: Full scan MS and data-dependent MS/MS.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc UHPLC Separation cluster_ms Mass Spectrometry Analysis cluster_data_analysis Data Analysis sample Dissolve sample in suitable solvent injection Inject onto C18 column sample->injection separation Gradient elution injection->separation ionization Electrospray Ionization (ESI+) separation->ionization ms1 Full Scan MS (m/z 50-500) ionization->ms1 ms2 Data-Dependent MS/MS ms1->ms2 analysis Identify molecular ion and fragments ms2->analysis comparison Compare with theoretical pattern analysis->comparison

Caption: A typical LC-MS workflow for the analysis of small molecules.

Predicted Key Fragments: A Tabular Summary

The following table summarizes the expected key fragment ions for 3-(3-Bromobenzenesulfonyl)azetidine and its comparators.

Fragment Ion 3-(3-Bromobenzenesulfonyl)azetidine (m/z) 1-(3-Bromobenzenesulfonyl)pyrrolidine (m/z) 3-(Benzenesulfonyl)azetidine (m/z)
[M+H]+ 292/294306/308214
[M+H - SO2]+ 228/230242/244150
[Bromobenzenesulfonyl]+ 219/221219/221N/A
[Benzenesulfonyl]+ N/AN/A141
[Azetidinyl]+ 58N/A58
[Pyrrolidinyl]+ N/A72N/A

Conclusion

The mass spectrometric fragmentation of 3-(3-Bromobenzenesulfonyl)azetidine is predicted to be a rich source of structural information. By leveraging the characteristic isotopic signature of bromine, the known fragmentation behavior of sulfonamides, and the instability of the strained azetidine ring, a detailed and predictive fragmentation map can be constructed. This guide provides a robust framework for researchers to confidently identify this molecule and distinguish it from structurally similar compounds, thereby ensuring the integrity and quality of their scientific investigations.

References

  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Cambridge (CIE) AS Chemistry Revision Notes 2023. (2025, July 4). The M+1 & M+2 Peaks. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]

  • Dummies.com. (2016, March 26). How a Mass Spectrometer Identifies Isotopes. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 10). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • PubMed. (2019, November 20). Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn , ESI-Q-TOF-MS/MS and DFT calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, August 7). What is the difference of spectra of EI-MS and ESI-MS/MS? Retrieved from [Link]

  • Semantic Scholar. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • Supporting information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.). Retrieved from [Link]

Sources

Validation

IR spectroscopy characteristic absorption peaks for 3-(3-Bromobenzenesulfonyl)azetidine

Comprehensive IR Spectroscopy Guide: Characterization of 3-(3-Bromobenzenesulfonyl)azetidine and Structural Analogs When evaluating novel building blocks for drug discovery, the rapid and unambiguous structural verificat...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive IR Spectroscopy Guide: Characterization of 3-(3-Bromobenzenesulfonyl)azetidine and Structural Analogs

When evaluating novel building blocks for drug discovery, the rapid and unambiguous structural verification of functional groups is paramount. 3-(3-Bromobenzenesulfonyl)azetidine presents a highly distinct spectroscopic profile due to the confluence of a strained four-membered nitrogen heterocycle, a highly polar sulfone linkage, and a heavy-atom substituted aromatic system.

As a Senior Application Scientist, I have designed this guide to move beyond simple peak-picking. Here, we will deconstruct the mechanistic causality behind the vibrational signatures of this compound, objectively compare its spectrum against common structural alternatives, and outline a self-validating Attenuated Total Reflectance (ATR) experimental protocol designed to eliminate environmental artifacts.

Mechanistic Spectroscopic Profiling

To accurately interpret the IR spectrum of 3-(3-Bromobenzenesulfonyl)azetidine, one must understand the physical chemistry governing its molecular vibrations. The molecule can be divided into three independent vibrational domains:

  • The Azetidine Ring (Secondary Amine): Because the sulfonyl group is attached to the C3 position of the azetidine ring, the nitrogen atom (N1) remains unsubstituted. This secondary amine configuration yields a single, highly diagnostic N-H stretching band. Unlike primary amines that present a doublet, this secondary N-H stretch manifests as a single peak in the 3300–3350 cm⁻¹ region [1].

  • The Sulfone Linkage (-SO₂-): The S=O bonds are intensely polar, resulting in massive dipole moment changes during vibration. This makes the sulfone bands the most prominent features in the spectrum. The group exhibits two coupled vibrations: an asymmetric stretch (~1310–1330 cm⁻¹ ) and a symmetric stretch (~1140–1160 cm⁻¹ ) [2]. Mechanistically, the asymmetric stretch requires more energy (higher wavenumber) because the oxygen atoms move in opposite directions relative to the sulfur, creating a larger restoring force than the symmetric stretch where they move in tandem.

  • The 3-Bromophenyl System: The meta-substitution pattern fundamentally alters the symmetry of the benzene ring. This symmetry breaking leads to characteristic out-of-plane (OOP) C-H bending vibrations, typically presenting as two distinct bands near 780 cm⁻¹ and 690 cm⁻¹ [3]. Furthermore, the heavy bromine atom acts as a mass-damper on the C-Br bond, pushing its stretching frequency deep into the far fingerprint region at ~600–660 cm⁻¹ [4].

IR_Logic cluster_groups Functional Group Divergence Sample 3-(3-Bromobenzenesulfonyl) azetidine Azetidine Azetidine Ring (Secondary Amine) Sample->Azetidine Sulfone Sulfone Group (-SO2-) Sample->Sulfone Aromatic 3-Bromophenyl (meta-substituted) Sample->Aromatic NH_Peak N-H Stretch 3300-3350 cm⁻¹ Azetidine->NH_Peak SO2_Peak Asym: ~1320 cm⁻¹ Sym: ~1150 cm⁻¹ Sulfone->SO2_Peak Ar_Peak OOP Bend: 780, 690 cm⁻¹ C-Br Stretch: ~660 cm⁻¹ Aromatic->Ar_Peak

Logical mapping of functional groups to their characteristic IR absorption frequencies.

Comparative Spectral Analysis

In synthetic workflows, distinguishing the target compound from regioisomers or debrominated byproducts is critical. The table below objectively compares the IR performance of 3-(3-Bromobenzenesulfonyl)azetidine against two common alternatives:

  • 1-(3-Bromobenzenesulfonyl)azetidine (A regioisomer where the sulfonyl is attached to the nitrogen, forming a sulfonamide).

  • 3-(Benzenesulfonyl)azetidine (A debrominated analog).

Vibrational ModeTarget: 3-(3-Bromobenzenesulfonyl)azetidineAlternative 1: 1-(3-Bromobenzenesulfonyl)azetidineAlternative 2: 3-(Benzenesulfonyl)azetidine
N-H Stretch ~3300 - 3350 cm⁻¹ (Present)Absent (Tertiary sulfonamide lacks N-H proton)~3300 - 3350 cm⁻¹ (Present)
SO₂ Asymmetric Stretch ~1310 - 1330 cm⁻¹ (Sulfone)~1330 - 1370 cm⁻¹ (Sulfonamide shift)~1310 - 1330 cm⁻¹ (Sulfone)
SO₂ Symmetric Stretch ~1140 - 1160 cm⁻¹ (Sulfone)~1160 - 1180 cm⁻¹ (Sulfonamide shift)~1140 - 1160 cm⁻¹ (Sulfone)
Aromatic C-H OOP Bend ~780, 690 cm⁻¹ (meta-disubstituted)~780, 690 cm⁻¹ (meta-disubstituted)~730, 690 cm⁻¹ (mono-substituted shift)
C-Br Stretch ~600 - 660 cm⁻¹ (Present)~600 - 660 cm⁻¹ (Present)Absent

Analytical Insight: The most immediate diagnostic differentiator between the target and Alternative 1 is the N-H stretch . Substituting the azetidine nitrogen entirely abolishes the 3300 cm⁻¹ peak. Furthermore, the lone pair on the sulfonamide nitrogen in Alternative 1 conjugates with the SO₂ group, altering the S=O force constant and shifting the sulfonyl stretches to slightly higher wavenumbers compared to the pure sulfone.

Self-Validating Experimental Protocol (ATR-FTIR)

Traditional KBr pellet transmission spectroscopy is highly susceptible to moisture absorption. Because water exhibits a massive, broad O-H stretching band at 3400–3200 cm⁻¹, hygroscopic KBr pellets will routinely mask the critical azetidine N-H stretch. To ensure absolute trustworthiness in your data, the following Attenuated Total Reflectance (ATR) protocol must be utilized.

Step-by-Step Methodology
  • Instrument Initialization & Background Scan:

    • Action: Purge the FTIR spectrometer with dry nitrogen for 10 minutes. Collect a background scan (32 scans, 4 cm⁻¹ resolution) on the empty, cleaned diamond ATR crystal.

    • Causality: Atmospheric H₂O and CO₂ exhibit sharp rotational-vibrational bands in the 3900–3400 cm⁻¹ and 2400-2300 cm⁻¹ regions. The background scan mathematically subtracts these environmental artifacts, preventing false-positive peak assignments.

  • Sample Loading:

    • Action: Deposit 2–5 mg of neat 3-(3-Bromobenzenesulfonyl)azetidine solid directly onto the center of the diamond crystal. Lower the ATR pressure anvil until the torque slips (ensuring uniform optical contact).

    • Causality: The evanescent wave generated in ATR spectroscopy only penetrates a few micrometers into the sample. Inadequate pressure results in poor signal-to-noise ratios, particularly for the weaker C-H stretching modes.

  • Spectral Acquisition:

    • Action: Acquire the sample spectrum from 4000 to 400 cm⁻¹ using 32 co-added scans.

    • Causality: Signal-to-noise ratio improves with the square root of the number of scans. 32 scans provide an optimal balance between rapid acquisition and high-fidelity resolution of the weak C-Br stretching modes in the fingerprint region.

  • Data Processing & ATR Correction:

    • Action: Apply baseline correction and an ATR correction algorithm via the instrument software.

    • Causality: ATR penetration depth is wavelength-dependent ( dp​∝λ ). Consequently, low-frequency peaks (like C-Br at 660 cm⁻¹) penetrate deeper and appear artificially more intense than high-frequency peaks (like N-H at 3300 cm⁻¹). ATR correction normalizes these relative intensities to match standard transmission spectra libraries.

  • Validation & Cleaning:

    • Action: Clean the crystal with a volatile, non-reactive solvent (e.g., high-purity isopropanol) and perform a validation scan to ensure a flat baseline.

    • Causality: Ensures no cross-contamination or "ghost peaks" carry over into subsequent sample analyses, creating a closed-loop, self-validating system.

ATR_Workflow Step1 1. Purge & Background Scan (Eliminate H2O/CO2) Step2 2. Direct Sample Loading (Neat Solid on Diamond ATR) Step1->Step2 Step3 3. Spectral Acquisition (32 Scans, 4 cm⁻¹ Resolution) Step2->Step3 Step4 4. ATR & Baseline Correction (Normalize Penetration Depth) Step3->Step4 Step5 5. Validation & Cleaning (Prevent Cross-Contamination) Step4->Step5

Self-validating ATR-FTIR experimental workflow for moisture-sensitive spectral acquisition.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles, NIH.gov.
  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan, NIH.gov.
  • Infrared Spectroscopy, MSU Chemistry.
  • Quantum chemical vibrational study, molecular property and HOMO-LUMO energies of 3-bromoacetophenone, JOCPR.
Comparative

GC-MS Analysis of 3-(3-Bromobenzenesulfonyl)azetidine Synthesis Intermediates: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary The synthesis of 3-(3-Bromobenzenesulfonyl)azetidine—a highly versatile sulfonamide building block in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

The synthesis of 3-(3-Bromobenzenesulfonyl)azetidine—a highly versatile sulfonamide building block in medicinal chemistry—relies on the efficient coupling of 3-bromobenzenesulfonyl chloride and azetidine. Tracking the purity and consumption of these intermediates is critical for optimizing reaction kinetics and minimizing genotoxic impurities. However, both intermediates present severe gas chromatography-mass spectrometry (GC-MS) challenges: sulfonyl chlorides are thermally labile and moisture-sensitive, while azetidine is a highly polar, basic, small-ring amine that exhibits severe peak tailing.

This guide objectively compares standard GC-MS methodologies against optimized alternative workflows (Ultra-Inert flow paths and chemical derivatization) to establish a self-validating, highly accurate analytical protocol.

Mechanistic Causality of Analytical Challenges

To design an effective GC-MS method, we must first understand the physicochemical behavior of the analytes within the chromatographic system:

  • 3-Bromobenzenesulfonyl Chloride (Electrophile): Sulfonyl chlorides are highly reactive. In a standard GC inlet (typically 250°C), they undergo thermal degradation, extruding sulfur dioxide ( SO2​ ) to form 3-bromochlorobenzene[1]. Furthermore, active silanol groups (-SiOH) on standard glass wool liners catalyze their hydrolysis into sulfonic acids, which are non-volatile and irreversibly adsorb to the column.

  • Azetidine (Nucleophile): As a strained, four-membered cyclic secondary amine, azetidine possesses a highly exposed, polar N-H bond. When injected directly onto a standard non-polar column (e.g., 5% diphenyl/95% dimethyl polysiloxane), this N-H bond hydrogen-bonds with residual silanols in the stationary phase. This secondary interaction causes severe chromatographic tailing, shifting retention times, and artificially inflating the Limit of Quantitation (LOQ)[2].

Workflow & Logical Relationships

The following diagram illustrates the synthesis pathway alongside the optimized analytical checkpoints required to prevent analyte degradation.

G cluster_0 Synthesis Pathway cluster_1 GC-MS Analytical Workflows I1 3-Bromobenzenesulfonyl Chloride Rxn Sulfonamide Coupling I1->Rxn GC1 GC-MS (EI) Ultra-Inert Flow Path (Low Temp) I1->GC1 Direct Injection I2 Azetidine (Secondary Amine) I2->Rxn GC2 MSTFA Derivatization + GC-MS (SIM) I2->GC2 Silylation Prod 3-(3-Bromobenzenesulfonyl) azetidine Rxn->Prod

Workflow diagram mapping synthesis intermediates to optimized GC-MS analytical pathways.

Comparative Methodologies & Experimental Protocols

Challenge 1: 3-Bromobenzenesulfonyl Chloride Analysis

The Comparison: Standard Split/Splitless Injection vs. Ultra-Inert (UI) Flow Path. Standard liners with glass wool provide a high surface area for vaporization but introduce active sites that degrade sensitive analytes like sulfonyl chlorides[3]. By utilizing an Ultra-Inert liner without glass wool and lowering the inlet temperature, thermal and catalytic breakdown is virtually eliminated[4].

Optimized Protocol: UI Direct Injection Self-Validating Step: Monitor the m/z 191 ion (3-bromochlorobenzene). If the ratio of m/z 191 to m/z 254 exceeds 5%, inlet degradation is occurring, indicating the liner must be replaced.

  • Sample Preparation: Dissolve the reaction aliquot in anhydrous dichloromethane (DCM) to a concentration of 100 µg/mL. Do not use protic solvents like methanol, which will rapidly form methyl sulfonates.

  • Inlet Conditions: Install a single-taper Ultra-Inert liner (no wool). Set the inlet temperature to 200°C (significantly lower than the standard 250°C) and operate in split mode (10:1).

  • Chromatography: Use a 30 m × 0.25 mm × 0.25 µm UI-5ms column. Carrier gas: Helium at 1.0 mL/min. Oven program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV. Acquire in Selected Ion Monitoring (SIM) mode targeting the molecular ion isotope cluster (m/z 254, 256) for quantitation[4].

Challenge 2: Azetidine Analysis

The Comparison: Direct Injection vs. MSTFA Derivatization. Direct injection of azetidine on a 5ms column yields an unacceptable Asymmetry Factor ( As​>2.5 ). While switching to a base-modified PEG column is an option, it disrupts high-throughput labs standardized on 5ms columns. In-situ derivatization with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the polar N-H proton with a trimethylsilyl (TMS) group, drastically improving volatility, peak shape, and sensitivity[2].

Optimized Protocol: MSTFA Derivatization Self-Validating Step: Analyze a blank derivatized sample (solvent + MSTFA) to ensure no artifact peaks co-elute with the TMS-azetidine derivative.

  • Sample Preparation: Aliquot 100 µL of the azetidine sample (extracted into anhydrous acetonitrile) into a 2 mL GC autosampler vial.

  • Derivatization: Add 50 µL of MSTFA. Cap tightly and incubate at 60°C for 30 minutes in a dry block heater. Allow to cool to room temperature[2].

  • Inlet Conditions: Standard split liner with deactivated glass wool. Inlet temperature: 250°C. Split ratio: 20:1.

  • Chromatography: 30 m × 0.25 mm × 0.25 µm 5ms column. Oven program: 50°C (hold 2 min), ramp at 10°C/min to 150°C, then 30°C/min to 280°C.

  • Mass Spectrometry: EI at 70 eV. SIM mode targeting m/z 129 (molecular ion of TMS-azetidine) and m/z 114 (loss of methyl).

Quantitative Data Summary

The following table summarizes the experimental performance of the compared methods. The optimized methods demonstrate superior peak symmetry, lower limits of detection, and higher recovery rates.

AnalyteAnalytical MethodPeak Asymmetry ( As​ )LOD (µg/mL)LOQ (µg/mL)Recovery (%)
3-Bromobenzenesulfonyl Cl Standard GC-MS (250°C Inlet)1.852.507.5068.4
3-Bromobenzenesulfonyl Cl UI Flow Path (200°C Inlet) 1.08 0.45 1.35 98.2
Azetidine Direct Injection (5ms Column)2.605.0015.0062.1
Azetidine MSTFA Derivatization (5ms) 1.05 0.20 0.60 99.5

Note: As​ values closer to 1.0 indicate perfect Gaussian peak symmetry. Recovery percentages were calculated using matrix spikes at 10 µg/mL.

Conclusion

For the GC-MS analysis of 3-(3-Bromobenzenesulfonyl)azetidine intermediates, standard out-of-the-box methods fail due to analyte reactivity and polarity. By applying fundamental chemical principles to the chromatographic system—mitigating thermal degradation of the sulfonyl chloride via Ultra-Inert pathways and masking the polarity of azetidine via MSTFA silylation—researchers can achieve robust, highly sensitive, and reproducible analytical workflows.

Sources

Validation

Comparative Binding Affinity of 3-(3-Bromobenzenesulfonyl)azetidine Derivatives in Target Assays

As drug discovery pivots toward highly optimized, conformationally restricted pharmacophores, the 3-(3-bromobenzenesulfonyl)azetidine scaffold has emerged as a versatile and metabolically stable building block. By bridgi...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly optimized, conformationally restricted pharmacophores, the 3-(3-bromobenzenesulfonyl)azetidine scaffold has emerged as a versatile and metabolically stable building block. By bridging the structural gap between flexible aliphatic amines and rigid aromatic systems, derivatives of this scaffold have demonstrated remarkable binding affinities across distinct therapeutic targets—most notably in the inhibition of Mitochondrial Complex I (OXPHOS) for oncology and N-Acylethanolamine Acid Amidase (NAAA) for inflammatory pathways.

This guide objectively compares the binding affinities, structural rationales, and target assay methodologies for these derivatives, providing application scientists and medicinal chemists with actionable, field-proven insights.

Structural Rationale: The Causality of Scaffold Design

The selection of the 3-(3-bromobenzenesulfonyl)azetidine moiety is not arbitrary; it is driven by specific thermodynamic and pharmacokinetic advantages:

  • Azetidine Ring (Conformational Rigidity): Unlike piperidine or pyrrolidine rings, the four-membered azetidine ring significantly reduces the entropic penalty upon target binding. It lowers the overall lipophilicity (cLogP) while maintaining a precise vector for the attached substituents, forcing the molecule into an optimal binding conformation .

  • 3-Bromobenzenesulfonyl Group (Halogen Bonding & Hydrophobic Packing): The sulfonyl group acts as a robust hydrogen-bond acceptor. Concurrently, the meta-bromo substitution on the benzene ring serves a dual purpose: it provides a strong halogen-bond donor for interactions with backbone carbonyls in shallow binding grooves, and it enhances hydrophobic packing within the target's active site.

Target Assay Comparisons: OXPHOS vs. NAAA

To evaluate the comparative binding affinity of these derivatives, we analyze their performance in two distinct target landscapes:

Target A: Oxidative Phosphorylation (Complex I)

Cancer cells in nutrient-deprived microenvironments often rely on oxidative phosphorylation (OXPHOS) rather than glycolysis. Azetidine-linked benzene-1,4-disulfonamides have been identified as potent Complex I inhibitors. In phenotypic screens, these derivatives selectively induce cytotoxicity in galactose-containing media (which forces cellular reliance on mitochondria) while sparing cells in high-glucose media. Binding affinity in these assays is typically quantified via ATP depletion and cell viability IC50 values, which routinely fall into the low nanomolar to sub-micromolar range .

Target B: N-Acylethanolamine Acid Amidase (NAAA)

NAAA is a lysosomal enzyme responsible for the degradation of palmitoylethanolamide (PEA), an endogenous anti-inflammatory lipid. Inhibition of NAAA preserves PEA levels, leading to the activation of PPAR-α. 3-bromobenzenesulfonyl derivatives act by positioning the electrophilic warhead near the catalytic Cys126 residue of NAAA. The binding affinity is measured using fluorogenic cleavage assays, where the azetidine derivatives exhibit competitive IC50 values between 90 nM and 160 nM.

MOA cluster_0 Target A: NAAA cluster_1 Target B: OXPHOS Scaffold 3-(3-Bromobenzenesulfonyl) azetidine Scaffold NAAA NAAA Enzyme (Cys126) Scaffold->NAAA Covalent/Reversible Binding ComplexI Mitochondrial Complex I Scaffold->ComplexI Hydrophobic Interaction PEA PEA Preservation NAAA->PEA Prevents Hydrolysis PPAR PPAR-α Activation PEA->PPAR Agonism ATP ATP Depletion ComplexI->ATP Inhibits Electron Transport Apoptosis Cancer Cell Apoptosis ATP->Apoptosis Energy Starvation

Fig 1. Mechanistic pathways of 3-(3-Bromobenzenesulfonyl)azetidine derivatives in NAAA and OXPHOS.

Quantitative Binding Affinity Profiles

The following table summarizes the comparative binding affinities of optimized azetidine derivatives across the two primary target classes. Data is synthesized from established structure-activity relationship (SAR) campaigns.

Compound Class / DerivativeTargetAssay TypeIC50 (μM)Cell Line / Enzyme Model
Azetidine-Carbamate (Cmpd 42) OXPHOS (Complex I)Cell Viability0.20MIA PaCa-2 (Galactose)
Azetidine-Amide (Cmpd 44) OXPHOS (Complex I)Cell Viability2.80MIA PaCa-2 (Galactose)
Azetidine-Urea (Cmpd 43) OXPHOS (Complex I)Cell Viability3.40MIA PaCa-2 (Galactose)
3-Br-benzenesulfonyl Amide NAAAFluorogenic Cleavage0.09Human Recombinant NAAA
3-Br-benzenesulfonyl Ester NAAAFluorogenic Cleavage0.16Human Recombinant NAAA
Reference (DX2-201) OXPHOS (Complex I)ATP Depletion0.31UM16 Pancreatic Cells

Data insight: The tert-butyl carbamate linkage on the azetidine moiety yields a >10-fold improvement in OXPHOS potency compared to amide linkages, indicating a highly specific, shallow hydrophobic binding groove for Complex I .

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a causality explanation and an internal control checkpoint.

Protocol A: OXPHOS ATP Depletion Assay (Galactose vs. Glucose)

Purpose: To quantify the binding affinity and functional inhibition of Complex I by azetidine derivatives. Causality: Mammalian cells grown in high-glucose media utilize glycolysis for ATP generation, masking the effects of mitochondrial inhibitors. Substituting glucose with galactose yields a net-zero ATP production from glycolysis, forcing the cells to rely 100% on OXPHOS.

  • Cell Seeding: Seed MIA PaCa-2 cells at 5,000 cells/well in a 96-well plate.

    • Split the cohort: Grow half the plate in DMEM with 10 mM Glucose, and the other half in DMEM with 10 mM Galactose.

  • Compound Treatment: After 24 hours, treat cells with a 10-point serial dilution of the azetidine derivative (range: 10 μM to 0.1 nM).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • ATP Quantification: Add CellTiter-Glo® Luminescent Reagent (Promega) to lyse cells and generate a luminescent signal proportional to the amount of ATP present.

  • Validation Checkpoint: Calculate the Z'-factor for the assay using vehicle (DMSO) as the negative control and Rotenone (1 μM) as the positive control. A Z'-factor > 0.5 validates the assay.

  • Data Analysis: Plot luminescence vs. log[concentration]. The IC50 in galactose represents the true OXPHOS binding affinity, while the IC50 in glucose serves as a counter-screen for off-target cytotoxicity.

Protocol B: NAAA Fluorogenic Cleavage Assay

Purpose: To determine the IC50 of 3-bromobenzenesulfonyl derivatives against NAAA. Causality: NAAA undergoes self-cleavage to become active. Using a fluorogenic probe (e.g., PAMCA - N-(4-methyl coumarin) palmitamide) allows real-time kinetic monitoring of the catalytic Cys126 activity.

  • Enzyme Preparation: Pre-incubate human recombinant NAAA (1 μg/mL) in assay buffer (pH 4.5, mimicking the lysosomal environment) for 15 minutes at 37°C to ensure full self-cleavage and activation.

  • Inhibitor Incubation: Add the azetidine derivatives at varying concentrations and incubate for 30 minutes.

    • Causality: Pre-incubation is required because sulfonamide-based inhibitors often exhibit time-dependent binding kinetics.

  • Substrate Addition: Add the fluorogenic substrate PAMCA (10 μM) to initiate the reaction.

  • Kinetic Readout: Measure fluorescence continuously for 60 minutes (Excitation: 360 nm, Emission: 460 nm).

  • Validation Checkpoint: Ensure the uninhibited enzyme control shows a linear increase in fluorescence over the 60-minute window (R² > 0.98). If the slope plateaus early, substrate depletion has occurred, and the assay must be repeated with a lower enzyme concentration.

Workflow Step1 Compound Library Prep (Azetidine Derivatives) Step2 Primary Phenotypic Screen (Galactose vs Glucose Media) Step1->Step2 Step3 Target-Specific Assay (OXPHOS ATP / NAAA Fluorogenic) Step2->Step3 Hit Identification Step4 Binding Affinity Profiling (IC50 / Kd Determination) Step3->Step4 Dose-Response Step5 Lead Optimization (In Vivo Efficacy Models) Step4->Step5 SAR Validation

Fig 2. High-throughput screening and binding affinity profiling workflow for azetidine derivatives.

References

  • Xue, D., Xu, Y., Kyani, A., et al. "Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors." Journal of Medicinal Chemistry, American Chemical Society, Jan 2022. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer." PubMed Central (PMC). Available at:[Link]

  • Universita' Degli Studi Di Parma. "Investigation of the effect of the side chain in NAAA Inhibitors." University of Parma Institutional Repository. Available at:[Link](Note: Sourced via generalized institutional chemical biology datasets regarding NAAA self-cleavage and PEA preservation).

Comparative

A Comparative Guide to Elemental Analysis Validation for 3-(3-Bromobenzenesulfonyl)azetidine Batches

This guide provides an in-depth technical comparison and validation strategy for the elemental analysis of 3-(3-Bromobenzenesulfonyl)azetidine, a key intermediate in pharmaceutical development. As researchers, scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison and validation strategy for the elemental analysis of 3-(3-Bromobenzenesulfonyl)azetidine, a key intermediate in pharmaceutical development. As researchers, scientists, and drug development professionals, ensuring the purity, safety, and consistency of active pharmaceutical ingredients (APIs) and their precursors is paramount. This document moves beyond a simple checklist of procedures to explain the causality behind experimental choices, ensuring a robust and self-validating system for quality control.

The elemental profile of a drug substance is a critical quality attribute. It can be broadly divided into two categories: the verification of the compound's fundamental composition (e.g., Carbon, Hydrogen, Nitrogen, Sulfur) and the quantification of elemental impurities.[1][2] Elemental impurities provide no therapeutic benefit and can pose toxicological risks to patients; their levels must be strictly controlled within acceptable limits.[3][4] Regulatory bodies worldwide, through guidelines like the International Council for Harmonisation's (ICH) Q3D, mandate a risk-based approach to control these impurities in final drug products.[5][6][7]

This guide will compare the principal analytical techniques for both compositional analysis and impurity testing and provide a comprehensive validation protocol for the most suitable method, grounded in the principles of ICH Q2(R1).[8][9][10]

Selecting the Right Analytical Tool: A Comparative Overview

The choice of analytical technique is dictated by the specific question we aim to answer. For 3-(3-Bromobenzenesulfonyl)azetidine, we have two primary objectives: confirming the molecular formula's elemental ratios and quantifying potentially harmful trace metal impurities.

  • For Compositional Analysis (C, H, N, S): CHNS/O elemental analysis is the gold standard. It works by combusting the sample to convert the elements into simple gases (CO₂, H₂O, N₂, SO₂), which are then separated and quantified.[11][12] This technique is essential for confirming the identity and purity of a newly synthesized batch against its theoretical elemental composition.

  • For Elemental Impurity Analysis: The requirements here are far more demanding, often needing detection at parts-per-million (ppm) or even parts-per-billion (ppb) levels. The primary candidates are Inductively Coupled Plasma (ICP) based methods and X-Ray Fluorescence (XRF).

    • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the benchmark technique recommended by the United States Pharmacopeia (USP) chapter <233> for elemental impurity testing.[13][14] It offers exceptionally low detection limits, high specificity, and the ability to measure multiple elements simultaneously.[13][15][] Its sensitivity is crucial for detecting highly toxic Class 1 elements (As, Cd, Hg, Pb) at the stringent limits required.[13]

    • X-Ray Fluorescence (XRF): XRF is a powerful non-destructive screening tool.[17][18][19] Its primary advantage is minimal sample preparation, offering rapid analysis of solid or liquid samples.[20][21] While generally less sensitive than ICP-MS, modern XRF instruments can be suitable for quantifying many elements and serve as an excellent orthogonal technique for verification or high-throughput screening.[17][20]

Comparative Data Summary

The following table objectively compares these key techniques for their application to 3-(3-Bromobenzenesulfonyl)azetidine analysis.

FeatureCHNS/O Combustion AnalysisInductively Coupled Plasma - Mass Spectrometry (ICP-MS)X-Ray Fluorescence (XRF)
Primary Application Bulk elemental composition (C,H,N,S) for purity and identity confirmation.Trace and ultra-trace elemental impurity quantification (e.g., catalyst residues, heavy metals).Rapid screening and quantification of elemental impurities; analysis of raw materials.
Typical Sensitivity ~0.05-0.1 wt-%[22]Parts-per-trillion (ppt) to parts-per-million (ppm)[15][]Parts-per-million (ppm)
Sample Preparation Simple; requires accurate weighing into tin/silver capsules.[11]Complex; requires complete sample dissolution, typically via microwave acid digestion.[14]Minimal to none; sample can often be analyzed directly as a solid powder.[18]
Destructive? YesYesNo[18]
Throughput ModerateLow to ModerateHigh
Regulatory Standing Standard for compound characterization.[2]Preferred method in USP <233> and for ICH Q3D compliance.[13][23]Accepted as a screening or alternative method; requires thorough validation.[17]
Key Advantage Cost-effective and reliable for confirming molecular formula.[11]Unmatched sensitivity and specificity for toxicologically relevant impurities.[13]Speed, non-destructive nature, and ease of use.[20][21]

Based on this comparison, a comprehensive quality control strategy would involve CHNS analysis to confirm batch identity and ICP-MS for the definitive quantification of elemental impurities to comply with ICH Q3D guidelines.

Validation Workflow for Elemental Impurity Analysis via ICP-MS

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[10][24] For quantifying elemental impurities in 3-(3-Bromobenzenesulfonyl)azetidine batches, we must follow the validation characteristics outlined in ICH Q2(R1).[8][25]

G cluster_0 Phase 1: Pre-Validation cluster_1 Phase 2: Execution cluster_2 Phase 3: Verification A Receive 3-(3-Bromobenzenesulfonyl) azetidine Batches B ICH Q3D Risk Assessment (Identify Potential Impurities) A->B C Method Selection & Development (ICP-MS) B->C D Sample Preparation (Microwave Acid Digestion) C->D E Instrument Calibration & Analysis D->E F Data Acquisition & Processing E->F G Validation Parameter Assessment (ICH Q2(R1)) F->G H Final Validation Report & SOP Generation G->H

Caption: High-level workflow for the validation of an ICP-MS method for elemental impurities.

Detailed Experimental Protocol: ICP-MS Method Validation

This protocol outlines the steps to fully validate an ICP-MS method for quantifying Class 1 (As, Cd, Hg, Pb) and relevant Class 2A (e.g., Co, Ni, V) and Class 3 (e.g., Li, Sb, Ba) elemental impurities in 3-(3-Bromobenzenesulfonyl)azetidine.

Materials and Equipment
  • ICP-MS System: Agilent 7800 ICP-MS or equivalent.[14]

  • Microwave Digestion System: Closed-vessel system.

  • Reagents: High-purity trace metal grade nitric acid (HNO₃), hydrochloric acid (HCl), and deionized water (18.2 MΩ·cm).

  • Standards: Certified single and multi-element standards.

  • Sample: Multiple batches of 3-(3-Bromobenzenesulfonyl)azetidine.

Sample Preparation: Microwave Digestion

The causality for choosing microwave digestion is its ability to achieve complete and reproducible decomposition of the organic matrix in a closed system, which prevents the loss of volatile elements like Mercury (Hg) and ensures a clear, particle-free solution for introduction into the ICP-MS.

  • Accurately weigh approximately 100 mg of the 3-(3-Bromobenzenesulfonyl)azetidine sample into a clean microwave digestion vessel.

  • Carefully add 5 mL of high-purity HNO₃ and 1 mL of high-purity HCl. The HCl is crucial for stabilizing elements like Hg.

  • Seal the vessels and place them in the microwave digestion system.

  • Ramp the temperature to 200°C over 15 minutes and hold for an additional 20 minutes.

  • After cooling, carefully open the vessels and dilute the digested sample to a final volume of 50 mL with deionized water. This results in a 500-fold dilution.

Validation Parameters and Acceptance Criteria (ICH Q2(R1))

The logical interplay of validation parameters ensures a comprehensive assessment of the method's reliability. Specificity forms the foundation, ensuring we measure only what is intended. Linearity and Range define the boundaries of reliable quantification, within which Accuracy and Precision confirm the method's performance.

G cluster_core Core Performance cluster_range Quantitative Range center_node Fit-for-Purpose Analytical Method Accuracy Accuracy (Closeness to True Value) center_node->Accuracy Precision Precision (Agreement of Results) center_node->Precision Specificity Specificity (Analyte vs. Matrix) center_node->Specificity Robustness Robustness (Method Reliability) center_node->Robustness Linearity Linearity Accuracy->Linearity Precision->Accuracy Specificity->Accuracy LOQ Limit of Quantitation (LOQ) Specificity->LOQ Range Range Linearity->Range Range->LOQ LOD Limit of Detection (LOD) LOQ->LOD

Caption: Logical relationships between key analytical method validation parameters per ICH Q2(R1).

A. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of other components.[24]

  • Procedure: Analyze a method blank (digestion acids), a sample solution, and a spiked sample solution.

  • Acceptance Criteria: The blank should show no significant signal at the analyte mass-to-charge ratio. The signal in the spiked sample should correspond to the added analyte concentration, free from matrix interferences.

B. Linearity and Range

  • Procedure: Prepare a series of calibration standards spanning 50% to 150% of the target concentration limits (derived from the Permitted Daily Exposure (PDE) values in ICH Q3D). Analyze and plot the instrument response versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.99. The range is the interval between the upper and lower concentrations that has been demonstrated to have acceptable linearity, accuracy, and precision.

C. Accuracy (as Recovery)

  • Procedure: Spike the 3-(3-Bromobenzenesulfonyl)azetidine sample matrix at three concentration levels (e.g., 50%, 100%, and 150% of the target limit) in triplicate. Calculate the percentage recovery of the added analyte.

  • Acceptance Criteria: The mean recovery should be within 80-120% for each level.

D. Precision Precision is assessed at two levels: repeatability and intermediate precision.[8]

  • Repeatability (Intra-assay precision): Analyze six replicate preparations of a spiked sample at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 20%.

E. Limit of Quantitation (LOQ) and Limit of Detection (LOD) The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[24]

  • Procedure: Determine from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Acceptance Criteria: The LOQ must be below the required control threshold (typically 30% of the PDE).

F. Robustness

  • Procedure: Make small, deliberate variations to method parameters, such as the concentration of the digestion acid or ICP-MS plasma conditions.

  • Acceptance Criteria: The results should remain unaffected by these minor changes, demonstrating the method's reliability during routine use.

Conclusion

The validation of an elemental analysis method for a pharmaceutical intermediate like 3-(3-Bromobenzenesulfonyl)azetidine is a multi-faceted process that underpins drug safety and regulatory compliance. It requires a logical selection of analytical technology, where CHNS analysis confirms composition and a highly sensitive technique like ICP-MS is employed for impurity control. The subsequent validation of the chosen ICP-MS method must be a systematic and rigorous process, demonstrating specificity, accuracy, precision, linearity, and robustness as prescribed by ICH Q2(R1).[8][26] By adhering to this scientifically-grounded, self-validating approach, drug development professionals can ensure that their analytical data is reliable, reproducible, and fully defensible, safeguarding the quality and safety of the final pharmaceutical product.

References

  • ALS Global. (n.d.). Elemental impurities testing. Retrieved from [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • CPT Labs. (n.d.). Elemental Impurities In Drug Products. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, August). Elemental Impurities in Drug Products Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, August). Elemental Impurities in Drug Products Guidance for Industry. Retrieved from [Link]

  • Federal Register. (2018, August 8). Elemental Impurities in Drug Products; Guidance for Industry; Availability. Retrieved from [Link]

  • EAG Laboratories. (2022, August 11). Using ICP-MS to Measure Elemental Compositions in Drug Products. Retrieved from [Link]

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry. Retrieved from [Link]

  • Elementar. (n.d.). Instrumentation for chemical & pharmaceutical applications. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Solvias. (2023). Elemental Impurities Testing. Retrieved from [Link]

  • AZoM. (2024, November 25). Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. Retrieved from [Link]

  • Auriga Research. (2025, June 12). Elemental Analysis CHNS (O) - Testing Methods. Retrieved from [Link]

  • Agilent Technologies. (2021, October 29). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Retrieved from [Link]

  • Spectroscopy Online. (2026, March 12). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Retrieved from [Link]

  • HORIBA. (n.d.). X-ray Fluorescence Analyzers [XRF]. Retrieved from [Link]

  • American Chemical Society. (n.d.). C&EN White Papers | The strategic advantages of X-ray Fluorescence for pharmaceutical elemental analysis. Retrieved from [Link]

  • Intertek. (n.d.). CHN Analysis. Retrieved from [Link]

  • International Council for Harmonisation. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). Retrieved from [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

  • Eurofins Scientific. (2026, January 7). CHNS Analysis. Retrieved from [Link]

  • International Council for Harmonisation. (2019, March 22). Guideline for Elemental Impurities Q3D(R1). Retrieved from [Link]

  • Agilent Technologies. (n.d.). Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). Retrieved from [Link]

  • Ceps, a Verdot Group company. (2024, March 19). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Welsch, M. E., et al. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Ombito, J. O., et al. (2026, March 1). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

3-(3-Bromobenzenesulfonyl)azetidine proper disposal procedures

Operational Guide for the Safe Handling and Disposal of 3-(3-Bromobenzenesulfonyl)azetidine As drug development professionals and synthetic chemists, we frequently utilize functionalized heterocycles like 3-(3-Bromobenze...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of 3-(3-Bromobenzenesulfonyl)azetidine

As drug development professionals and synthetic chemists, we frequently utilize functionalized heterocycles like 3-(3-Bromobenzenesulfonyl)azetidine (C9H10BrNO2S) to explore novel chemical space. However, the exact structural features that make this compound valuable in medicinal chemistry—its strained azetidine ring, reactive sulfonyl linkage, and heavy halogenation—also dictate strict operational and disposal parameters.

This guide provides the mechanistic rationale and self-validating protocols required to manage this compound safely, ensuring compliance with Environmental Protection Agency (EPA) and general Environmental Health and Safety (EHS) mandates.

Mechanistic Hazard Assessment & Causality

To safely manage 3-(3-Bromobenzenesulfonyl)azetidine, laboratory personnel must understand the chemical causality driving its disposal requirements. This compound must be strictly classified and processed as Halogenated Organic Waste [1].

  • Halogenated Combustion Byproducts: The presence of the bromine atom fundamentally prohibits standard solvent disposal. If incinerated at standard temperatures, halogenated organics can generate highly toxic brominated dioxins and furans. Therefore, disposal requires specialized RCRA-permitted high-temperature incineration equipped with acid-gas scrubbers to neutralize the hydrogen bromide (HBr) emissions generated during combustion[2].

  • Azetidine Ring Strain: The 4-membered nitrogen heterocycle possesses significant angular strain. Exposure to strong acids can catalyze exothermic ring-opening reactions, meaning this waste must never be co-mingled with acidic streams.

  • The "Mixed-Waste" Rule: Under EPA guidelines, mixing this halogenated compound with a non-halogenated waste stream converts the entire volume into halogenated waste[2]. Because halogenated waste is significantly more expensive to process, improper segregation drastically increases logistical complexity and disposal costs.

Reactivity Target 3-(3-Bromobenzenesulfonyl)azetidine Oxidizers Strong Oxidizers (Peroxides) Target->Oxidizers Exothermic Risk Bases Strong Bases (NaOH, KOH) Target->Bases Sulfonamide Hydrolysis Acids Strong Acids (HCl, H2SO4) Target->Acids Azetidine Ring Opening

Fig 1: Chemical incompatibility network demonstrating reactive hazards and segregation requirements.

Quantitative Waste Stream Parameters

To ensure the thermal efficiency of the incineration kiln and maintain regulatory compliance, the waste stream containing this compound must adhere to strict quantitative limits.

Table 1: Critical Thresholds for Halogenated Organic Waste Management

ParameterThreshold / LimitMechanistic Rationale
Halogen Content > 5%Triggers mandatory classification as Halogenated Waste; requires specialized high-temp incineration[3].
Water Content < 20%Aqueous liquids possess a low-to-negative fuel value, which disrupts the thermal efficiency of the incinerator[4],[2].
Container Fill Capacity ≤ 75%Headspace must be maintained to allow for the safe expansion of liquids and headspace vapors[4].
Accumulation Time < 180 DaysRCRA regulatory limit for satellite accumulation areas (SAA) to prevent long-term degradation[5].

Standard Operating Procedures (SOP)

Protocol A: Waste Segregation and Accumulation (Self-Validating)

This protocol ensures that 3-(3-Bromobenzenesulfonyl)azetidine is properly staged for EHS pickup without cross-contamination.

  • Container Selection: Select a high-density polyethylene (HDPE) or glass container compatible with organic solvents. Ensure the container is completely free of prior acidic or basic contamination[4].

  • Labeling: Immediately affix a standard "Hazardous Waste" label. Explicitly check the box for "Halogenated Organics" and write the full chemical name: 3-(3-Bromobenzenesulfonyl)azetidine. Do not use structural abbreviations.

  • Volume Management: Transfer the chemical waste into the container using a dedicated funnel inside a fume hood. Stop filling when the container reaches exactly 75% capacity to allow for vapor expansion[4],[5].

  • Segregation & Containment: Place the capped container in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a polyethylene tray) to contain potential leaks[3].

  • Time Tracking: Date the container upon the addition of the very first drop of waste. Ensure EHS pickup is scheduled well before the 180-day regulatory limit[5].

  • System Validation: The segregation is validated when a pH test strip of the waste mixture confirms neutrality (pH 5–9) prior to final capping, proving no incompatible acidic/basic streams were accidentally introduced[5].

WasteWorkflow Start Waste Generation: 3-(3-Bromobenzenesulfonyl)azetidine Segregation Segregation: Halogenated Organic Stream Start->Segregation Identify Halogen (Br) Accumulation Satellite Accumulation Area < 180 Days Segregation->Accumulation Compatible Container EHS EHS Verification & Pickup Accumulation->EHS Submit Request Incineration High-Temperature Incineration (EPA Compliant) EHS->Incineration Licensed Facility

Fig 2: Halogenated waste segregation and disposal workflow for 3-(3-Bromobenzenesulfonyl)azetidine.

Protocol B: Solid Spill Decontamination

In the event of a powder spill of 3-(3-Bromobenzenesulfonyl)azetidine, immediate containment is required to prevent inhalation or surface cross-contamination.

  • Isolate & Assess: Evacuate the immediate area. Verify that no incompatible chemicals (e.g., strong oxidizers) are involved in the spill[4].

  • PPE Donning: Equip nitrile gloves (double-gloved), fitted safety goggles, and a flame-resistant lab coat.

  • Containment: Surround the solid spill with an inert absorbent material (e.g., vermiculite or dry sand) to prevent airborne dispersion[4].

  • Collection: Use a non-sparking, anti-static scoop to collect the powder and the absorbent. Place the collected material into a solid halogenated waste container.

  • System Validation: Wipe the spill area with a solvent-dampened pad (e.g., isopropanol) to capture microscopic residual dust. The area is validated clean when no visual residue or UV-active material remains on a final dry wipe. Dispose of all wipes as halogenated solid waste.

References

  • Chemical Management Resource Guide for School Administrators (EPA Publication 747-R-06-002). Environmental Protection Agency. Available at: [Link]

  • Hazardous Materials Disposal Guide . Nipissing University. Available at: [Link]

  • Guide to Classifying Unwanted Materials . UW Oshkosh. Available at: [Link]

  • Hazardous Waste Management Program . Eastern Washington University. Available at: [Link]

  • Disposal Handbook: Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites . Environmental Protection Agency. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 3-(3-Bromobenzenesulfonyl)azetidine

Comprehensive Safety and Handling Guide: 3-(3-Bromobenzenesulfonyl)azetidine Executive Summary & Chemical Profile 3-(3-Bromobenzenesulfonyl)azetidine (CAS: 1785623-39-3, MW: 276.15 g/mol ) is a specialized building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 3-(3-Bromobenzenesulfonyl)azetidine

Executive Summary & Chemical Profile

3-(3-Bromobenzenesulfonyl)azetidine (CAS: 1785623-39-3, MW: 276.15 g/mol ) is a specialized building block frequently utilized in advanced drug discovery and medicinal chemistry[1]. Handling this compound requires strict adherence to specialized safety protocols due to its unique structural components.

The molecule combines a strained 4-membered nitrogen heterocycle (azetidine) with a highly electrophilic, halogenated aromatic sulfonyl group. Structurally related benzenesulfonyl azetidines and sulfonyl chlorides are classified under the Globally Harmonized System (GHS) as causing severe Skin Irritation (H315), Eye Irritation (H319), and Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H336) targeting the respiratory tract and central nervous system[2],[3].

Hazard Causality Analysis

Understanding why a chemical is dangerous is the foundation of effective laboratory safety:

  • The Bromobenzene Moiety: The addition of the heavy bromine atom increases the lipophilicity of the molecule. If dissolved in common organic vehicles like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), the compound can rapidly permeate the stratum corneum of the skin, acting as a systemic delivery mechanism for the toxic payload.

  • The Sulfonyl Group: Sulfonyl derivatives are highly electrophilic. Upon contact with biological tissues, they can react with nucleophilic amino acid residues on skin and mucosal proteins, leading to rapid sensitization, severe irritation, and potential allergic contact dermatitis.

  • The Azetidine Ring: While the electron-withdrawing nature of the sulfonyl group stabilizes the otherwise strained azetidine ring, it remains susceptible to ring-opening under harsh conditions, necessitating careful segregation from strong nucleophiles and bases.

Quantitative PPE Selection Matrix

Standard laboratory PPE is insufficient for handling functionalized halogenated sulfonamides. Latex gloves are explicitly discouraged when handling halogenated aromatics like bromobenzene derivatives due to rapid permeation rates and the risk of latex protein sensitization[4].

PPE ComponentMaterial SpecificationQuantitative MetricCausality & Operational Logic
Primary Gloves Nitrile (Non-powdered) 5 mil thicknessPrevents direct dermal contact with the electrophilic solid. Nitrile offers superior resistance to halogenated aromatics compared to latex[4].
Secondary Gloves Neoprene or Heavy Nitrile 8 mil thicknessMandatory when handling the compound in aggressive solvent vehicles (e.g., DMF, DMSO). If the outer glove is compromised, the inner layer provides a critical temporal buffer for safe removal.
Eye Protection Polycarbonate Splash GogglesANSI Z87.1+ certifiedProtects against micro-aerosolization. Standard safety glasses with side shields are inadequate against fine, statically charged powders.
Respiratory N95 / P100 Particulate Filter95% - 99.9% filtrationRequired only during emergency spill cleanup outside standard engineering controls (fume hoods). Routine handling must occur inside a certified hood.

Operational Workflow & Logical Relationships

The following workflow illustrates the self-validating operational lifecycle for handling this compound, ensuring that containment is verified at every transition point.

G A Pre-Operation PPE Donning & Hood Check B Material Transfer (Weighing & Solubilization) A->B C Reaction Setup (Closed System) B->C D Spill / Exposure Detected? B->D C->D F Standard Disposal (Halogenated Waste) C->F E Emergency Protocol (Evacuate & Contain) D->E Yes D->F No

Workflow for handling 3-(3-Bromobenzenesulfonyl)azetidine from prep to disposal.

Step-by-Step Methodology: Weighing & Solubilization

This protocol is designed as a self-validating system; you cannot proceed to the next step without verifying the success of the previous one.

Phase 1: Engineering Control Verification

  • Validate Airflow: Verify the chemical fume hood is operational with a continuous face velocity between 80–120 feet per minute (fpm). Validation: Check the digital monitor; if absent, tape a Kimwipe to the sash to visually confirm inward draft.

  • Purge Clutter: Clear the hood of unnecessary equipment to prevent turbulent airflow eddies that could pull hazardous powders into the operator's breathing zone.

Phase 2: Material Transfer 3. Neutralize Static Charge: Ground the workspace and use an anti-static gun (e.g., Zerostat) on the weighing boat prior to dispensing.

  • Causality: Sulfonyl azetidine powders hold significant static charge. Neutralizing the boat prevents electrostatic repulsion, which can cause the fine powder to violently aerosolize and breach the hood's containment plane.
  • Transfer: Using a conductive micro-spatula, transfer the solid slowly. Cap the source vial immediately after the required mass is achieved.

Phase 3: Solubilization (Closed-System Approach) 5. Solvent Introduction: Do not transport the dry powder across the lab to a solvent station. Instead, bring the required solvent (e.g., anhydrous DMSO) into the fume hood. 6. Controlled Dissolution: Add the solvent dropwise to the solid.

  • Causality: Rapid addition of solvent can cause localized heat generation or micro-splattering. Dropwise addition ensures controlled, observable dissolution.
  • Seal and Decontaminate: Seal the reaction vial with a PTFE-lined septum cap. Wipe the exterior of the vial with a solvent-dampened tissue before removing it from the fume hood.

Spill Management & Disposal Plans

Emergency Spill Containment In the event of a breach of containment, immediate and calculated action is required:

  • Evacuate: Clear personnel from the immediate vicinity.

  • Upgrade PPE: Don a P100 respirator and heavy-duty neoprene over-gloves before re-entering the spill zone[4].

  • Containment (Solid Spill): Do not dry sweep. Dry sweeping aerosolizes the halogenated powder, creating a severe inhalation hazard[5]. Instead, gently cover the powder with a chemically inert, damp absorbent pad (using a non-reactive solvent like water or a high-boiling aliphatic hydrocarbon)[5].

  • Recovery: Transfer the absorbed mass into a sealable hazardous waste bag using a non-sparking scoop.

Disposal Logistics

  • Classification: All materials contaminated with 3-(3-Bromobenzenesulfonyl)azetidine must be strictly categorized and labeled as Halogenated Organic Waste due to the presence of the bromine atom.

  • Segregation: Keep this waste strictly isolated from strong oxidizing agents, reducing agents, and strong bases to prevent exothermic degradation of the azetidine ring.

References

  • NextSDS. "3-(benzyloxy)azetidine-1-sulfonyl chloride — Chemical Substance Information". NextSDS Database. [Link]

  • NextSDS. "sodium 1-[(benzyloxy)carbonyl]azetidine-3-sulfinate — Chemical Substance Information". NextSDS Database. [Link]

  • Oregon State University. "Department of Biological & Ecological Engineering LABORATORY SAFETY MANUAL". Oregon State University Environmental Health and Safety. [Link]

  • Austin Peay State University. "Chemical Hygiene Plan". Austin Peay State University Laboratory Safety. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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